2-(3-Methoxyphenyl)propanedial chemical structure and IUPAC name
Content Type: Technical Monograph Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Structural Analysis, Synthesis, and Reactivity of 2-(3-Methoxyphenyl)propanedial Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Monograph
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Subject: Structural Analysis, Synthesis, and Reactivity of 2-(3-Methoxyphenyl)propanedial
Executive Summary & Chemical Identity[1][2]
2-(3-Methoxyphenyl)propanedial (CAS: 18955-88-9), often referred to as 2-(3-methoxyphenyl)malonaldehyde , is a critical C3-electrophilic building block in organic synthesis. It belongs to the class of 2-arylmalonaldehydes, compounds that rarely exist as stable free dialdehydes. Instead, they are predominantly handled as their alkali metal salts (e.g., sodium enolates) or generated in situ to avoid polymerization and oxidative degradation.
This molecule serves as a linchpin in the synthesis of bioactive heterocycles, particularly pyrazoles and pyrimidines , which are ubiquitous scaffolds in kinase inhibitors and GPCR ligands.
Key Chemical Data
Property
Specification
IUPAC Name
2-(3-Methoxyphenyl)propanedial
Common Name
2-(3-Methoxyphenyl)malonaldehyde
CAS Number
18955-88-9
Molecular Formula
C₁₀H₁₀O₃
Molecular Weight
178.19 g/mol
Physical State
Solid (typically as Na salt); Unstable oil (free aldehyde)
Solubility
Soluble in water (Na salt), DMSO, Methanol
Structural Analysis & Tautomerism
The reactivity of 2-(3-methoxyphenyl)propanedial is governed by its keto-enol tautomerism. Unlike simple aldehydes, the 1,3-dicarbonyl system substituted at the 2-position creates a highly conjugated electronic environment.
Tautomeric Equilibrium
In solution, the compound exists in a dynamic equilibrium between the diketo form and the enol form. The enol form is significantly stabilized by:
Conjugation: The C=C double bond of the enol is conjugated with the aromatic ring.
Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enol hydroxyl and the carbonyl oxygen, locking the molecule into a pseudo-cyclic structure.
This equilibrium dictates that the molecule reacts as a bidentate electrophile (bis-electrophile) toward dinucleophiles.
While 2-arylmalonaldehydes can be accessed via formylation of esters, the Vilsmeier-Haack formylation of 3-methoxyphenylacetic acid (or its derivatives) provides a robust, scalable route that avoids the isolation of unstable intermediates.
Mechanism Rationale
This protocol utilizes the Vilsmeier reagent (chloromethyleneiminium salt) to double-formylate the alpha-methylene group of the phenylacetic acid precursor. The intermediate vinamidinium salt is then hydrolyzed to yield the target malonaldehyde.
Experimental Workflow
Reagents:
3-Methoxyphenylacetic acid (1.0 eq)
Phosphorus oxychloride (POCl₃) (2.5 eq)
Dimethylformamide (DMF) (3.0 eq)
Ice/Water (for quenching)
Sodium hydroxide (NaOH) (for pH adjustment)
Protocol:
Vilsmeier Reagent Formation:
In a dry round-bottom flask under inert atmosphere (N₂), cool DMF (3.0 eq) to 0°C.
Dropwise add POCl₃ (2.5 eq) over 30 minutes, maintaining temperature < 5°C.
Observation: The solution will turn slightly yellow/orange, indicating the formation of the Vilsmeier reagent.
Substrate Addition:
Dissolve 3-methoxyphenylacetic acid (1.0 eq) in a minimum volume of DMF.
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours .
Mechanism:[1][2][3][4][5][6][7] Decarboxylative formylation occurs, generating the dimethylaminopropenal intermediate (vinamidinium salt).
Hydrolysis & Isolation:
Cool the reaction mixture to room temperature and pour onto crushed ice (500g per mole).
Basify the solution carefully with 5M NaOH to pH ~10 to hydrolyze the iminium salts.
Stir at room temperature for 2 hours.
Acidify carefully with 2M HCl to pH ~3–4 to precipitate the free malonaldehyde (or extract with Ethyl Acetate if oil forms).
Note: For higher stability, stop at the basic stage and isolate as the Sodium Salt by adding saturated NaCl and cooling.
Purification:
Recrystallize the crude solid from Ethanol/Water (if solid) or distill under high vacuum (if oil, though degradation risk is high).
Recommendation: Store as the sodium salt.
Reactivity & Drug Discovery Applications[2][12][13]
The 1,3-dialdehyde motif is a "warhead" for constructing nitrogen-containing heterocycles. In drug discovery, this moiety is used to synthesize p38 MAPK inhibitors , COX-2 inhibitors , and various kinase ligands.
Key Transformations
Pyrazole Synthesis (Reaction with Hydrazines):
Reacting 2-(3-methoxyphenyl)propanedial with hydrazine hydrate yields 4-(3-methoxyphenyl)-1H-pyrazole .
Using substituted hydrazines (e.g., phenylhydrazine) yields N-substituted pyrazoles.
Conditions: Ethanol, reflux, 2h.
Pyrimidine Synthesis (Reaction with Amidines/Ureas):
Condensation with guanidine, urea, or acetamidine yields 5-substituted pyrimidines.
A Technical Guide to the Spectral Analysis of 2-(3-Methoxyphenyl)propanedial
This guide provides an in-depth technical overview of the analytical methodologies used to characterize the chemical structure of 2-(3-Methoxyphenyl)propanedial. As a key intermediate in various synthetic pathways, a tho...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical overview of the analytical methodologies used to characterize the chemical structure of 2-(3-Methoxyphenyl)propanedial. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral properties is crucial for researchers, scientists, and professionals in drug development. This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of this compound's structure.
Introduction
2-(3-Methoxyphenyl)propanedial is an organic compound featuring a methoxy-substituted phenyl ring attached to a propanedial moiety. Its chemical structure, confirmed by its IUPAC name and molecular formula (C₁₀H₁₀O₃), presents several key features for spectroscopic analysis: an aromatic system, an ether linkage, and two aldehyde functional groups.[1] The strategic application of NMR, IR, and MS allows for the unambiguous confirmation of its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2-(3-Methoxyphenyl)propanedial, both ¹H and ¹³C NMR are indispensable for a complete structural assignment.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for 2-(3-Methoxyphenyl)propanedial. These predictions are based on established principles and data from structurally similar compounds.[2]
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Aldehyde H (CHO)
~9.7
d
~2.0
2H
Aromatic H
~7.2-7.3
t
~8.0
1H
Aromatic H
~6.8-6.9
m
-
3H
Methine H
~4.0
t
~2.0
1H
Methoxy H (OCH₃)
~3.8
s
-
3H
Causality of Predictions: The aldehyde protons are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl group, hence their downfield shift to around 9.7 ppm. The aromatic protons will exhibit complex splitting patterns (multiplets) in the typical aromatic region of 6.8-7.3 ppm. The methine proton, being adjacent to the aromatic ring and two carbonyl groups, is predicted to be around 4.0 ppm. The methoxy protons will appear as a sharp singlet at approximately 3.8 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data provides insight into the carbon environment of the molecule.
Assignment
Predicted Chemical Shift (δ, ppm)
Carbonyl C (CHO)
~200
Aromatic C-O
~160
Aromatic C
~130-140
Aromatic CH
~115-125
Methoxy C (OCH₃)
~55
Methine C
~50
Expert Insights: The carbonyl carbons are characteristically found in the most downfield region of the spectrum (~200 ppm). The aromatic carbons show a range of chemical shifts depending on their substitution, with the carbon attached to the methoxy group being the most deshielded among them. The methoxy carbon itself will have a characteristic shift around 55 ppm.
Experimental Protocol: NMR Data Acquisition
A self-validating system for acquiring high-quality NMR data is outlined below:
Sample Preparation:
Accurately weigh 5-10 mg of purified 2-(3-Methoxyphenyl)propanedial for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common and effective choice for this type of compound.[2]
Transfer the solution to a clean, dry NMR tube.
Instrument Setup and Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer to the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Caption: Predicted fragmentation of 2-(3-Methoxyphenyl)propanedial.
Trustworthiness of Predictions: The loss of a formyl radical (CHO, 29 Da) is a common fragmentation pathway for aldehydes, leading to a fragment at m/z 149. The loss of a methoxy radical (OCH₃, 31 Da) would result in a fragment at m/z 147. A prominent peak at m/z 107, corresponding to the methoxybenzyl cation, is also anticipated due to the stability of this benzylic carbocation.
Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI).
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive analytical framework for the structural elucidation of 2-(3-Methoxyphenyl)propanedial. Each technique offers complementary information, and together they allow for the unambiguous confirmation of the compound's identity and purity. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this and structurally related molecules.
References
Application Notes and Protocols for NMR Spectroscopy of 2-(3,4-Dimethoxyphenyl)propanal and its Derivatives - Benchchem.
Technical Monograph: 2-(3-Methoxyphenyl)propanedial as a Pivotal Synthon
Content Type: Technical Guide & Synthetic Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers[1] Part 1: Chemical Identity & Physicochemical Profile[1] 2-(3-Methoxyphenyl)propanedi...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide & Synthetic Protocol
Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
2-(3-Methoxyphenyl)propanedial (also known as 2-(3-methoxyphenyl)malonaldehyde) is a highly reactive 1,3-dicarbonyl equivalent.[1] It exists in equilibrium with its enol forms, making it a versatile "C3" building block for constructing nitrogen-containing heterocycles. Its 3-methoxyphenyl moiety is a privileged pharmacophore, frequently appearing in kinase inhibitors and GPCR ligands to modulate lipophilicity and metabolic stability.
Physical State: Solid (often isolated as a tan to pale yellow powder).
Melting Point: 61–64 °C.
Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, DCM); sparingly soluble in water.
Acidity (pKa): The central proton (C2-H) is acidic (pKa
5–7) due to the flanking aldehyde groups, allowing the formation of stable sodium or potassium salts.
Part 2: Synthetic Methodology (Expert Protocol)[1]
While simple aldehydes are often purchased, 2-arylmalonaldehydes are frequently synthesized in situ or fresh due to their stability profiles. The most robust, scalable method for synthesizing 2-(3-Methoxyphenyl)propanedial is the Vilsmeier-Haack Formylation of 3-methoxyphenylacetic acid.[1]
Rationale
Direct formylation of acetophenones often yields chlorocinnamaldehydes. However, using arylacetic acids (or their derivatives) allows for the "decarboxylative formylation" or direct bis-formylation of the activated methylene, proceeding through a vinamidinium salt intermediate which is then hydrolyzed.
Setup: Flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and N₂ inlet.
Reagent Prep: Charge dry DMF (3.0 equiv) and cool to 0 °C.
Activation: Dropwise add POCl₃ (2.5 equiv) over 30 minutes. Maintain internal temperature < 5 °C. The solution will turn pale yellow/orange (Vilsmeier complex formation).
Step 2: Substrate Addition & Formylation
Addition: Dissolve 3-methoxyphenylacetic acid (1.0 equiv) in minimum dry DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Heating: Allow the mixture to warm to room temperature, then heat to 70–80 °C for 4–6 hours.
Mechanistic Note: The reaction proceeds via the formation of a dimethylaminomethylene intermediate, followed by a second formylation and potentially decarboxylation if the acid is used.
Quench: Cool the reaction mixture to 0 °C. Pour slowly onto crushed ice (exothermic).
Step 3: Hydrolysis to the Malonaldehyde
Basification: Carefully adjust pH to ~11 using 20% NaOH or KOH solution. This hydrolyzes the intermediate vinamidinium salt.
Acidification: Stir for 1 hour, then carefully re-acidify to pH 3–4 with 2N HCl. The free malonaldehyde (or its enol) will precipitate or oil out.
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient) if necessary.
Part 3: Mechanistic Visualization
The following diagram illustrates the transformation logic, highlighting the critical vinamidinium intermediate which serves as a "masked" malonaldehyde.
Caption: Synthetic pathway via Vilsmeier-Haack formylation converting the arylacetic acid precursor to the target malonaldehyde.
Part 4: Applications in Drug Discovery[1]
2-(3-Methoxyphenyl)propanedial acts as a 1,3-dielectrophile .[1] In drug development, it is primarily used to construct heterocycles where the 3-methoxyphenyl group provides steric bulk and lipophilic interaction points (e.g., in the ATP-binding pocket of kinases).
Key Heterocycle Syntheses[1]
Reaction Partner
Product Class
Mechanism
Drug Relevance
Hydrazines (R-NHNH₂)
Pyrazoles
[3+2] Cyclocondensation
Core scaffold for COX-2 inhibitors, kinase inhibitors.[1]
Amidines (R-C(=NH)NH₂)
Pyrimidines
[3+3] Cyclocondensation
Found in antimetabolites and EGFR inhibitors.
Hydroxylamine (NH₂OH)
Isoxazoles
Cyclization
Linkers in antibiotics and anti-inflammatory agents.
Workflow: Pyrazole Synthesis Example
To synthesize a 4-(3-methoxyphenyl)pyrazole :
Dissolve 2-(3-methoxyphenyl)propanedial (1.0 equiv) in Ethanol.
Add Hydrazine Hydrate (1.1 equiv).
Reflux for 2 hours.
Cool and filter the precipitate. The malonaldehyde C1 and C3 carbons become the C3 and C5 carbons of the pyrazole ring.
Caption: Divergent synthesis of bioactive heterocycles using 2-(3-methoxyphenyl)propanedial as the central scaffold.[1]
Part 5: Handling, Stability & Safety
Stability[1][8]
Oxidation Sensitivity: As a dialdehyde, the compound is prone to air oxidation to the corresponding dicarboxylic acid. Store under inert atmosphere (Argon/Nitrogen) at -20 °C .
Polymerization: Can self-condense if stored in acidic media.
Tautomerism: In solution, it exists largely as the enol form (3-hydroxy-2-(3-methoxyphenyl)acrolein), which is stabilized by an intramolecular hydrogen bond.[1] This enol form is often what is observed in NMR.
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust/vapors.
References
Santa Cruz Biotechnology. 2-(3-Methoxyphenyl)malondialdehyde (CAS 18955-88-9).[1][6] Retrieved from
Sigma-Aldrich. 2-(3-Methoxyphenyl)malondialdehyde (CAS 857500-62-0).[1][7] Retrieved from
ECHEMI. 2-(3-Methoxyphenyl)malondialdehyde Product Details. Retrieved from
Reichardt, C. (2003). Vilsmeier-Haack-Arnold Formylation of Aliphatic Substrates.[1] Organic Reactions.[8] (General reference for the synthetic methodology described).
Technical Guide: Health, Safety, and Handling of 2-(3-Methoxyphenyl)propanedial
This technical guide provides a comprehensive health and safety profile for 2-(3-Methoxyphenyl)propanedial , a specialized intermediate in organic synthesis.[1] Due to the limited availability of specific toxicological d...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive health and safety profile for 2-(3-Methoxyphenyl)propanedial , a specialized intermediate in organic synthesis.[1] Due to the limited availability of specific toxicological data for this exact isomer, safety protocols are derived from structural analogs (read-across methodology) and functional group analysis, adhering to the precautionary principle.[1]
[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
2-(3-Methoxyphenyl)propanedial is a reactive 2-arylmalonaldehyde used primarily as a C3 building block in the synthesis of heterocycles (e.g., pyrazoles, pyrimidines) for pharmaceutical applications.[1] It exists in equilibrium with its enol tautomer, often stabilizing as a solid.
Soluble in DCM, DMSO, Methanol; sparingly soluble in water (unless ionized)
pKa (Predicted)
~5–6 (Enolic proton)
Structural Class
β-Dicarbonyl / Arylmalonaldehyde
Hazard Identification & Safety Assessment
GHS Classification (Read-Across Strategy)
Data for the specific meta-isomer is limited.[1] The following classification is derived from the para-isomer (CAS 65192-28-1) and the reactive nature of α-formyl aldehydes.
Corrosivity: The enol form of arylmalonaldehydes is acidic and can cause chemical burns upon contact with mucous membranes or moist skin.
Reactivity: As a dialdehyde, it is prone to oxidation and polymerization. It is incompatible with strong oxidizers and strong bases.
Inhalation Risk: Dust or vapors (if heated) can cause severe respiratory tract irritation.
Synthesis & Experimental Handling
Synthesis Pathway (Vilsmeier-Haack)
The most reliable route to 2-arylmalonaldehydes is the Vilsmeier-Haack formylation of the corresponding arylacetic acid or its derivatives.[1] This process involves hazardous reagents (POCl₃) and requires strict thermal control.
Caption: Vilsmeier-Haack formylation route. Note the critical hydrolysis step which liberates the dialdehyde from the aminopropenal intermediate.
Handling Protocol
Engineering Controls: Always handle within a certified chemical fume hood.
PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and chemical splash goggles. A face shield is required if handling >5g quantities due to corrosive potential.
Atmosphere: Store under nitrogen or argon. Aldehydes are susceptible to autoxidation to carboxylic acids (e.g., 2-(3-methoxyphenyl)malonic acid).[1]
Purity Check: Before use in sensitive steps, verify purity via TLC (stained with FeCl₃ for enols) or ¹H-NMR (distinct aldehyde/enol protons at 9-15 ppm).[1]
Emergency Response & First Aid
Self-Validating Response System:
If you feel burning: Immediate flushing is required.[2] Do not wait for pain to subside.
Strategic Sourcing and Synthetic Utility of 2-(3-Methoxyphenyl)propanedial: A Technical Guide for Drug Development
Executive Summary In preclinical drug discovery, the rapid construction of diverse heterocyclic libraries relies heavily on the availability of high-quality, bi-functional building blocks. 2-(3-Methoxyphenyl)propanedial...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In preclinical drug discovery, the rapid construction of diverse heterocyclic libraries relies heavily on the availability of high-quality, bi-functional building blocks. 2-(3-Methoxyphenyl)propanedial (commonly referred to as 2-(3-methoxyphenyl)malondialdehyde) is a highly reactive 1,3-dicarbonyl compound utilized extensively in the synthesis of pyrazole and pyrimidine scaffolds[1][2]. This whitepaper provides an authoritative analysis of its commercial supply chain, highlights a critical database propagation error affecting its procurement, and details a self-validating protocol for its application in heterocyclic synthesis.
Chemical Identity & The CAS Registry Anomaly
As a Senior Application Scientist, one of the most critical failure points I observe in early-stage synthesis is supply chain database corruption. Understanding the exact chemical identity of your starting material is non-negotiable.
The Supply Chain Anomaly: A significant database error exists across several global biochemical catalogs. Suppliers such as and Chemlyte Solutions erroneously list 2-(3-methoxyphenyl)malondialdehyde under CAS 18955-88-9 [3][5][6].
Chemical intelligence and cross-referencing reveal that CAS 18955-88-9 actually corresponds to an entirely different molecule: 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (C6H4F3NO3, MW: 195.1 g/mol )[5][7][8]. Procuring the material under the incorrect CAS number will result in the immediate failure of downstream syntheses due to the absence of the requisite 1,3-dicarbonyl electrophilic centers. Always verify the molecular weight and structure prior to procurement.
Commercial Availability & Supply Chain Data
To ensure synthetic integrity, procurement must be restricted to suppliers utilizing the verified CAS registry number (857500-62-0). The quantitative data below summarizes the current commercial landscape[1][9][10][11].
Supplier / Distributor
Product Code
Listed CAS Number
Purity
Supply Chain Status
Sigma-Aldrich (Fluorochem)
FLUH99C76EDD
857500-62-0
95.00%
Verified - Reliable for R&D
Apollo Scientific
OR7645
857500-62-0
95.00%
Verified - Bulk availability
BLD Pharm
BD00830132
857500-62-0
Standard
Verified
Aurum Pharmatech
NE19031
857500-62-0
Standard
Verified
Santa Cruz Biotechnology
N/A
18955-88-9
N/A
Critical Error (Mislabelled Oxazole)
Chemlyte Solutions (Echemi)
N/A
18955-88-9
N/A
Critical Error (Mislabelled Oxazole)
Synthetic Utility & Mechanistic Pathways
2-Arylmalondialdehydes are indispensable electrophiles. According to mechanistic studies published in the [2], when these dialdehydes are reacted with bis-nucleophiles (such as hydrazines to form pyrazoles, or amidines to form pyrimidines), the 1,3-dicarbonyl system undergoes a sequential nucleophilic attack, condensation, and dehydrative cyclization[2].
Mechanistic pathway for heterocyclic scaffold synthesis from 2-(3-methoxyphenyl)propanedial.
To transform 2-(3-methoxyphenyl)propanedial into a stable 4-(3-methoxyphenyl)pyrazole scaffold, follow this field-proven methodology.
Causality & Experimental Design:
Solvent Selection (Ethanol): Ethanol is chosen because it provides a protic environment that stabilizes the transition state during the initial nucleophilic attack by hydrazine. Its boiling point (78°C) is perfectly calibrated to drive the subsequent dehydrative cyclization without causing thermal degradation of the methoxy-aryl system.
Self-Validating System: This protocol incorporates mandatory LC-MS checkpoints. If the starting material was erroneously sourced as the oxazole derivative (CAS 18955-88-9), the initial mass check will fail (showing m/z ~240 instead of the expected 179 for the dialdehyde).
Step-by-Step Methodology
Reagent Preparation & Initial Validation:
In a flame-dried 50 mL round-bottom flask, dissolve 2-(3-methoxyphenyl)propanedial (1.0 mmol, 178.2 mg) in absolute ethanol (10 mL).
Validation Check: Take a 10 µL aliquot, dilute in MeCN, and run a direct-inject LC-MS. Confirm the presence of the starting material ([M+H]+ expected at m/z 179.0).
Nucleophilic Addition:
Cool the ethanolic solution to 0°C using an ice bath to prevent uncontrolled exothermic polymerization.
Add hydrazine hydrate (1.2 mmol, 60 µL) dropwise over 5 minutes. (Caution: Hydrazine is highly toxic and a suspected carcinogen; perform strictly within a certified fume hood).
Dehydrative Cyclization:
Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 78°C for 2 to 4 hours.
Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The highly polar dialdehyde spot will disappear as the less polar pyrazole forms.
Workup & Extraction:
Upon complete consumption of the starting material, concentrate the mixture under reduced pressure to remove the ethanol.
Partition the resulting residue between ethyl acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL) to ensure total recovery of the organic product.
Purification & Final Validation:
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via silica gel flash chromatography.
Validation Check: Validate the final structure via 1H NMR (confirming the symmetric pyrazole C3/C5 protons at ~7.8 ppm) and LC-MS. The target 4-(3-methoxyphenyl)pyrazole must exhibit an[M+H]+ of 175.09 .
References
Synthesis of Pyrazolopyrimidines derivatives. International Journal of Advanced Research (2014), Volume 2, Issue 7, 474-564. Available at: [Link]
Theoretical and Computational Framework for the Analysis of 2-(3-Methoxyphenyl)propanedial
An In-Depth Technical Guide Abstract This technical guide presents a comprehensive theoretical and computational framework for the detailed characterization of 2-(3-Methoxyphenyl)propanedial. Despite the prevalence of bo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
This technical guide presents a comprehensive theoretical and computational framework for the detailed characterization of 2-(3-Methoxyphenyl)propanedial. Despite the prevalence of both the 3-methoxyphenyl and propanedial moieties in synthetic and medicinal chemistry, dedicated research on this specific molecule is sparse in the public domain. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a robust in silico workflow to elucidate the structural, spectroscopic, and electronic properties of the title compound. By leveraging Density Functional Theory (DFT) and advanced computational techniques, we provide a series of self-validating protocols to predict its conformational landscape, spectroscopic signatures (IR, NMR, UV-Vis), and chemical reactivity. This guide is designed to bridge the existing knowledge gap and provide a foundational dataset for future experimental validation and application.
Introduction
2-(3-Methoxyphenyl)propanedial is a bifunctional organic molecule featuring a reactive 1,3-dicarbonyl system (propanedial) attached to a 3-methoxyphenyl ring. The methoxyphenyl group is a well-known pharmacophore present in a vast array of biologically active compounds, contributing to metabolic stability and receptor interactions.[1][2] The propanedial core, a derivative of malondialdehyde, is a versatile building block in organic synthesis, capable of undergoing a variety of cyclization and condensation reactions.
The convergence of these two motifs suggests potential utility for 2-(3-Methoxyphenyl)propanedial as a precursor in the synthesis of novel heterocyclic compounds or as a candidate for biological screening. However, a significant knowledge gap exists regarding its fundamental physicochemical properties. This guide addresses this gap by proposing a rigorous computational methodology to thoroughly characterize the molecule. The protocols herein are designed not only to predict its properties but also to explain the causality behind the computational choices, ensuring a high degree of scientific integrity and providing a virtual blueprint for its behavior.
Part 1: Molecular Geometry and Conformational Dynamics
The foundational step in understanding any molecule is to establish its three-dimensional structure and conformational preferences. The rotational freedom around the single bond connecting the phenyl ring to the propanedial backbone dictates the molecule's overall shape, which in turn governs its reactivity and potential for intermolecular interactions.
Rationale for Conformational Analysis
The orientation of the 3-methoxyphenyl group relative to the two aldehyde functions can significantly influence the molecule's dipole moment, steric accessibility of reactive sites, and intramolecular interactions. A comprehensive scan of the potential energy surface (PES) is essential to identify the global minimum energy conformer and other low-energy isomers that may exist in equilibrium.[3][4]
Methodology 1: Potential Energy Surface (PES) Scan and Geometry Optimization
This protocol outlines the process for identifying stable conformers and obtaining their optimized equilibrium geometries.
Step 1: Initial Structure Construction
Build the 3D structure of 2-(3-Methoxyphenyl)propanedial using molecular modeling software (e.g., Avogadro, GaussView).
Step 2: Dihedral Angle Scan (PES Scan)
Identify the key dihedral angle for rotation: C(aryl)-C(aryl)-C(propanedial)-H.
Perform a relaxed PES scan around this bond, rotating it in increments (e.g., 15°) from 0° to 360°. At each step, the geometry is partially optimized while the selected dihedral is constrained.
Justification: This scan reveals the energy profile of rotation, identifying low-energy wells corresponding to stable conformers and energy peaks corresponding to transition states.[5]
Step 3: Conformer Optimization
Extract the geometries from the energy minima identified in the PES scan.
Perform a full geometry optimization on each of these candidate structures without constraints. A common and robust level of theory for this is DFT with the B3LYP functional and a Pople-style basis set like 6-311+G(d,p).[6][7][8]
Justification: This step refines the structures to find the exact stationary points on the potential energy surface.
Step 4: Vibrational Frequency Calculation
At the same level of theory, perform a frequency calculation on each optimized structure.
Self-Validation: A true minimum energy structure will have zero imaginary frequencies.[9] The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, requiring further structural investigation. These calculations also yield the zero-point vibrational energy (ZPVE) for accurate energy comparison and the theoretical vibrational spectra (IR/Raman).[10]
Caption: Workflow for identifying stable conformers.
Data Presentation: Predicted Geometrical Parameters
All quantitative data should be summarized for clarity. The table below serves as a template for presenting the key structural parameters of the global minimum energy conformer.
Parameter
Atom(s) Involved
Calculated Value
Unit
Bond Lengths
C-C (Aryl-Propanedial)
C2-C7
Value
Å
C=O (Aldehyde 1)
C8=O1
Value
Å
C=O (Aldehyde 2)
C9=O2
Value
Å
C-O (Methoxy)
C5-O3
Value
Å
Key Dihedral Angle
C3-C2-C7-C8
Value
Degrees
Part 2: Prediction of Spectroscopic Signatures
Computational spectroscopy is a powerful tool for predicting the spectral features of a molecule, which is indispensable for verifying its identity in a laboratory setting.[11]
Rationale for Spectroscopic Prediction
By calculating the IR, NMR, and UV-Vis spectra in silico, we provide a reference against which experimental data can be compared. This is crucial for structure elucidation and purity assessment.
Methodology 2: Simulating Molecular Spectra
Step 1: Infrared (IR) Spectrum
The vibrational frequencies and intensities are obtained directly from the frequency calculation performed in Methodology 1 (Step 4).
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental results.[12]
Step 2: Nuclear Magnetic Resonance (NMR) Spectra
Using the optimized geometry, perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[13]
Calculate isotropic shielding values for all atoms (¹H and ¹³C).
The final chemical shifts (δ) are obtained by subtracting the calculated isotropic shielding value of the nucleus in the molecule from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.
Step 3: UV-Visible (UV-Vis) Spectrum
Electronic excitation energies and oscillator strengths are calculated using Time-Dependent Density Functional Theory (TD-DFT) on the optimized ground-state geometry.[10][13]
The results provide the wavelength of maximum absorption (λ_max) and the intensity of electronic transitions, which can be used to simulate the UV-Vis absorption spectrum.
Data Presentation: Predicted Spectroscopic Data
Infrared Spectroscopy
Vibrational Mode
Scaled Wavenumber (cm⁻¹)
C=O Stretch (Aldehyde)
Value
C-H Stretch (Aromatic)
Value
C-O Stretch (Methoxy)
Value
NMR Spectroscopy
Atom
Calculated Chemical Shift (ppm)
H (Aldehyde)
Value
H (Aromatic)
Values
C (Carbonyl)
Value
C (Aromatic)
Values
UV-Vis Spectroscopy
Transition (e.g., HOMO -> LUMO)
λ_max (nm)
π -> π*
Value
Part 3: Electronic Structure and Chemical Reactivity
The electronic properties of a molecule are key to understanding its stability, reactivity, and potential interaction with other chemical species. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps provide powerful visual and quantitative insights.
Rationale for Reactivity Analysis
By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can identify the primary sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[6] MEP maps further clarify the charge distribution, highlighting electron-rich and electron-deficient regions.
Methodology 3: Electronic Property and Reactivity Descriptor Calculation
Step 1: Frontier Molecular Orbital (FMO) Analysis
From the ground-state DFT calculation (Methodology 1), extract the energies of the HOMO and LUMO.
Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution across the molecule.
Step 2: Global Reactivity Descriptors
Using the HOMO and LUMO energies, calculate key global reactivity descriptors based on conceptual DFT:
Energy Gap (ΔE): E_LUMO - E_HOMO
Chemical Hardness (η): (E_LUMO - E_HOMO) / 2
Electronic Chemical Potential (μ): (E_HOMO + E_LUMO) / 2
Electrophilicity Index (ω): μ² / (2η)
Justification: These descriptors quantify the molecule's resistance to charge transfer (hardness) and its ability to accept electrons (electrophilicity), providing a quantitative measure of its reactivity.[7]
Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.
Interpretation: Color-coding reveals regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. This provides a visual guide to intermolecular interactions.[10]
The Versatility of 2-(3-Methoxyphenyl)propanedial in Constructing Bio-relevant Heterocycles: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile C3 Synthon In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. These...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Versatile C3 Synthon
In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast majority of pharmaceuticals. Among the myriad of building blocks available to the synthetic chemist, 1,3-dicarbonyl compounds stand out for their versatility and predictable reactivity. 2-(3-Methoxyphenyl)propanedial, a 2-aryl substituted malondialdehyde, is a particularly valuable C3 synthon. Its dual aldehyde functionality, coupled with the electronic influence of the 3-methoxyphenyl group, provides a unique platform for a variety of cyclocondensation reactions.
The strategic placement of the carbonyl groups allows this molecule to react with a wide range of dinucleophiles to form five- and six-membered heterocyclic rings. The methoxy substituent on the phenyl ring can influence the electronic properties of the resulting heterocyclic system and provides a handle for further functionalization, making it an attractive starting material for generating libraries of compounds for biological screening. This guide provides detailed protocols and mechanistic insights into the application of 2-(3-Methoxyphenyl)propanedial for the synthesis of key heterocyclic families, including pyrimidines, pyrazoles, and quinolines.
Synthesis of 4-(3-Methoxyphenyl)pyrimidines via Cyclocondensation
The pyrimidine core is a ubiquitous motif in biologically active molecules, including several nucleobases.[1] The most direct method for constructing the pyrimidine ring from a 1,3-dicarbonyl compound is through condensation with an amidine-containing reagent, such as urea or thiourea.[1][2]
Mechanistic Rationale
The reaction proceeds via a classical acid- or base-catalyzed cyclocondensation pathway. The choice of catalyst is crucial; basic conditions (e.g., sodium ethoxide) deprotonate the amidine, enhancing its nucleophilicity, while acidic conditions activate the carbonyl groups of the dialdehyde toward nucleophilic attack.
The process begins with the nucleophilic attack of one of the amino groups of urea (or thiourea) on one of the aldehyde carbonyls. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl. Subsequent dehydration steps lead to the formation of the aromatic pyrimidine ring. The use of thiourea will yield a 2-thioxo-dihydropyrimidine, which can be a valuable intermediate for further diversification.[3]
Caption: Workflow for Pyrimidine Synthesis.
Protocol: Synthesis of 4-(3-Methoxyphenyl)pyrimidin-2(1H)-one
This protocol describes a general procedure for the condensation of 2-(3-Methoxyphenyl)propanedial with urea under basic conditions.
Materials:
2-(3-Methoxyphenyl)propanedial
Urea
Sodium ethoxide (or sodium metal)
Absolute Ethanol
Hydrochloric acid (for neutralization)
Standard glassware for reflux and work-up
Procedure:
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 eq.) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
Reaction Setup: To the sodium ethoxide solution, add urea (1.2 eq.) and stir until dissolved.
Addition of Dicarbonyl: Add a solution of 2-(3-Methoxyphenyl)propanedial (1.0 eq.) in absolute ethanol dropwise to the reaction mixture at room temperature.
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
Neutralization and Precipitation: Neutralize the mixture with dilute hydrochloric acid until a precipitate forms (pH ~7).
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(3-Methoxyphenyl)pyrimidin-2(1H)-one.
Reagent
Molar Eq.
Purpose
Key Consideration
2-(3-Methoxyphenyl)propanedial
1.0
C3 Synthon
Purity is critical for good yield.
Urea
1.2
N-C-N Synthon
Use dry urea to avoid side reactions.
Sodium Ethoxide
1.1
Base Catalyst
Promotes nucleophilicity of urea.
Absolute Ethanol
Solvent
Reaction Medium
Must be anhydrous.
Synthesis of 4-(3-Methoxyphenyl)pyrazoles
Pyrazoles are another class of five-membered heterocycles with significant applications in pharmaceuticals, acting as COX-II inhibitors and other therapeutic agents.[4] The synthesis is readily achieved by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[5]
Mechanistic Rationale
Similar to pyrimidine synthesis, this reaction is a cyclocondensation. Hydrazine, being a potent dinucleophile, reacts with both carbonyl groups of the dialdehyde. The initial attack of one nitrogen of hydrazine on a carbonyl group forms a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen attacks the other carbonyl group. A final dehydration step yields the aromatic pyrazole ring. Using a substituted hydrazine (e.g., phenylhydrazine) allows for the synthesis of N-substituted pyrazoles. The regioselectivity of this reaction with unsymmetrical 1,3-dicarbonyls is a key consideration, though with a symmetrical dialdehyde like our substrate, this is not an issue.[6]
Caption: Friedländer Synthesis Workflow.
Protocol: Synthesis of 2-Aryl-3-(3-methoxyphenyl)quinoline
This protocol describes a general procedure for the Friedländer synthesis using 2-aminobenzophenone and 2-(3-Methoxyphenyl)propanedial.
Materials:
2-Aminobenzophenone
2-(3-Methoxyphenyl)propanedial
p-Toluenesulfonic acid (p-TsOH) or another suitable Lewis/Brønsted acid
Toluene or another high-boiling solvent
Dean-Stark apparatus
Standard laboratory glassware
Procedure:
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-aminobenzophenone (1.0 eq.), 2-(3-Methoxyphenyl)propanedial (1.1 eq.), and a catalytic amount of p-TsOH (0.1 eq.).
Solvent Addition: Add toluene to the flask to a suitable concentration.
Azeotropic Reflux: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing for 8-12 hours or until no more water is collected.
Monitoring: Monitor the reaction's progress by TLC analysis.
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired quinoline product.
Reagent
Molar Eq.
Purpose
Key Consideration
2-Aminobenzophenone
1.0
Aromatic amine & ketone source
The ketone provides the C2-substituent of the quinoline.
2-(3-Methoxyphenyl)propanedial
1.1
Active methylene component
A slight excess ensures complete consumption of the amino ketone.
p-TsOH
0.1
Acid Catalyst
Facilitates both condensation and dehydration steps.
Toluene
Solvent
Reaction Medium
Allows for azeotropic removal of water, driving the reaction to completion.
Conclusion
2-(3-Methoxyphenyl)propanedial serves as a highly effective and versatile three-carbon building block for the synthesis of a variety of important heterocyclic systems. The protocols outlined in this guide demonstrate its utility in straightforward and high-yielding cyclocondensation reactions to produce pyrimidines, pyrazoles, and quinolines. By understanding the underlying mechanisms, researchers can rationally select reaction partners and conditions to construct diverse molecular scaffolds, facilitating the exploration of new chemical space in drug discovery and materials science. The inherent reactivity of this dialdehyde, combined with the potential for further modification of the methoxyphenyl moiety, underscores its value as a key intermediate in modern synthetic chemistry.
References
Sun, J., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega. Available at: [Link]
Reddy, M. V., et al. (2012). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules. Available at: [Link]
Li, J., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Available at: [Link]
Kumar, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds. Available at: [Link]
Borah, P., et al. (2024). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Journal of Chemical Sciences. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
Kobayashi, Y., et al. (2012). Efficient synthesis of substituted quinolines through intramolecular addition of aryl anion to carbonyl carbon. Tetrahedron Letters. Available at: [Link]
O'Hara, F., et al. (2014). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry. Available at: [Link]
Chandrasekhar, K., et al. (2010). Multicomponent Reactions for the Synthesis of Heterocycles. Chemistry – An Asian Journal. Available at: [Link]
Chandrasekhar, K., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemistry, an Asian journal. Available at: [Link]
ResearchGate. (n.d.). Scheme of synthesis of pyrazoles. Available at: [Link]
ResearchGate. (n.d.). Four-component synthesis of pyridines from aldehyde, malononitrile and 1,3-thiazolidinedione. Available at: [Link]
Zhang, Y., et al. (2012). Knoevenagel condensations of 1,3-dicarbonyl compounds with aldehydes catalyzed by heterogeneous Ps-AlCl3 without solvents. RSC Advances. Available at: [Link]
Kumar, D., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.. Available at: [Link]
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
Sharma, A., et al. (2022). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of the Indian Chemical Society. Available at: [Link]
Shiri, M., et al. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Available at: [Link]
Jebur, A. H., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Advanced Sciences and Engineering Technologies. Available at: [Link]
Kumar, D., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Engineering Proceedings. Available at: [Link]
Fadda, A. A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]
Ivachtchenko, A. V., et al. (Eds.). (2008). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
El-Faham, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
Zhang, Y., et al. (2012). Knoevenagel condensations of 1,3-dicarbonyl compounds with aldehydes catalyzed by heterogeneous Ps-AlCl3 without solvents. RSC Advances. Available at: [Link]
Sytnik, K., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]
Aniskova, T. V., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. Available at: [Link]
de la Torre, M. C., & Sierra, M. A. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. Available at: [Link]
Al-Warhi, T., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available at: [Link]
Kamal, A., et al. (2015). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]
Google Patents. (2004). Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors.
Afonso, C. A. M., et al. (2013). (THIO)UREA-CATALYZED FORMATION OF HETEROCYCLIC COMPOUNDS. In Science of Synthesis.
Azam, F., et al. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. European Journal of Medicinal Chemistry. Available at: [Link]
Antoszczak, M., et al. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. Bioorganic Chemistry. Available at: [Link]
Application Note: 2-(3-Methoxyphenyl)propanedial as an Advanced Fluorogenic Cross-Linking Agent
Introduction & Mechanistic Rationale In the landscape of structural biology and drug development, chemical cross-linking combined with mass spectrometry (XL-MS) or gel electrophoresis is a cornerstone technique for mappi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In the landscape of structural biology and drug development, chemical cross-linking combined with mass spectrometry (XL-MS) or gel electrophoresis is a cornerstone technique for mapping protein-protein interactions (PPIs). While traditional N-hydroxysuccinimide (NHS) esters like BS3 or DSS are widely used, they lack intrinsic traceability.
2-(3-Methoxyphenyl)propanedial (3-MPP) (CAS: 857500-62-0) represents a specialized class of aryl-substituted malondialdehydes. Endogenous malondialdehyde (MDA) is a well-documented byproduct of lipid peroxidation that naturally cross-links proteins via lysine residues[1]. However, standard MDA is highly volatile and lacks a chromophore. By introducing a 3-methoxyphenyl group at the C2 position of the propanedial backbone, 3-MPP is engineered to provide three distinct biochemical advantages:
Intrinsic Fluorogenesis : Upon reacting with two primary amines, 3-MPP undergoes cyclization to form a stable dihydropyridine-like ring [2]. The conjugated 3-methoxyphenyl group shifts the emission into the visible spectrum, allowing direct fluorescent tracking of cross-linked complexes without antibody labeling.
Enhanced Membrane Permeability : The lipophilic aryl substitution significantly increases the molecule's partition coefficient (LogP), enabling rapid diffusion across intact lipid bilayers for in cellulo cross-linking.
Steric Modulation : The bulky aromatic ring slows the initial Schiff base formation compared to unsubstituted MDA, reducing non-specific background aggregation and favoring highly stable, specific intermolecular cross-links[3].
Reaction pathway of 3-MPP with primary amines forming stable fluorescent cross-links.
Physicochemical Properties & Comparative Data
To effectively design an experiment, researchers must understand how 3-MPP compares to both its parent compound (MDA) and industry-standard cross-linkers (BS3). The table below summarizes the critical quantitative data driving experimental choices.
Property / Feature
Malondialdehyde (MDA)
BS3 (Standard NHS Ester)
2-(3-Methoxyphenyl)propanedial
Reactive Group
Dicarbonyl
NHS Ester
Aryl-Dicarbonyl
Target Residues
Lysine, Arginine
Lysine, N-terminus
Lysine (Primary Amines)
Spacer Arm Length
~3.0 Å
11.4 Å
~4.5 Å (Rigid)
Membrane Permeable
Yes
No (Highly Charged)
Yes (High Lipophilicity)
Fluorogenic Product
Weak (UV range)
None
Strong (Ex: 390nm / Em: 470nm)
Aqueous Solubility
High
High
Moderate (Requires 5% DMSO)
Data Synthesis Note: 3-MPP's rigid spacer arm makes it a "zero-length" to short-range cross-linker, ideal for trapping tightly bound protein complexes rather than transient, long-distance interactors.
Experimental Protocols
The following protocols are designed as self-validating systems. Every reagent choice is grounded in the chemical causality of the 3-MPP molecule.
Protocol A: In Vitro Protein Cross-Linking and Fluorescent Tracking
Objective: To cross-link purified protein complexes and validate the interaction via in-gel fluorescence, bypassing the need for Western blotting.
Reagents:
Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0. (Causality: Amine-free buffers like HEPES or Phosphate are mandatory. Tris or Glycine will act as competitive nucleophiles and consume the 3-MPP).
3-MPP Stock: 100 mM in anhydrous DMSO.
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
Step-by-Step Methodology:
Protein Preparation: Dilute the target protein complex to a final concentration of 1–5 µM in the HEPES reaction buffer. Ensure the pH is strictly between 7.5 and 8.0 to maintain the ε-amino groups of lysine in their unprotonated, nucleophilic state.
Cross-Linker Addition: Add 3-MPP to a final concentration of 100 µM to 1 mM (maintaining DMSO < 5% v/v to prevent protein denaturation).
Incubation: Incubate the reaction mixture at 25°C for 30 to 60 minutes. Protect from light to preserve the photostability of the developing dihydropyridine fluorophore.
Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes. (Causality: The massive molar excess of primary amines in Tris instantly outcompetes protein lysines for any unreacted 3-MPP, halting the reaction and preventing over-fixation).
Analysis: Resolve the samples on a standard SDS-PAGE gel. Before staining with Coomassie, image the gel using a fluorescence scanner (Excitation ~390 nm, Emission ~470 nm) to visualize only the cross-linked complexes.
Protocol B: Intracellular PPI Trapping
Objective: To capture transient protein-protein interactions within the native cellular environment utilizing 3-MPP's membrane permeability.
Workflow for intracellular protein-protein interaction trapping using 3-MPP.
Step-by-Step Methodology:
Cell Preparation: Grow adherent cells (e.g., HEK293T) to 80% confluency. Wash the monolayer three times with warm PBS (pH 7.4) to remove all serum proteins. (Causality: Serum contains high concentrations of BSA, which is rich in surface lysines and will act as a molecular sink for the cross-linker).
In Vivo Cross-Linking: Dilute the 3-MPP stock into warm PBS to a final concentration of 1–2 mM. Overlay onto the cells and incubate at 37°C for 30 minutes. The lipophilic 3-methoxyphenyl group ensures rapid cytosolic entry.
In Situ Quenching: Aspirate the cross-linking solution and immediately wash the cells twice with PBS containing 100 mM Glycine. Incubate for 5 minutes during the second wash to fully neutralize intracellular 3-MPP.
Lysis: Lyse the cells using a standard RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.
Downstream Processing: The lysate can now be subjected to immunoprecipitation (IP). The covalent 3-MPP cross-link withstands harsh detergent washes, allowing for stringent purification of the trapped interactome.
References
Title: The Advanced Lipoxidation End-Product Malondialdehyde-Lysine in Aging and Longevity
Source: Antioxidants (MDPI), 2020.
URL: [Link]
Title: Autoreactive B cells against malondialdehyde-induced protein cross-links are present in the joint, lung, and bone marrow of rheumatoid arthritis patients
Source: Frontiers in Immunology (PMC), 2022.
URL: [Link]
Title: The importance of lipid-derived malondialdehyde in diabetes mellitus
Source: Diabetologia (ProQuest / Springer), 2000.
URL: [Link]
Method
Application Note: High-Yield Synthesis of 2-(3-Methoxyphenyl)propanedial via Arnold-Vilsmeier Formylation
Executive Summary This application note details the optimized protocol for synthesizing 2-(3-methoxyphenyl)propanedial (also known as -(3-methoxyphenyl)malonaldehyde). This moiety is a critical three-carbon electrophile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocol for synthesizing 2-(3-methoxyphenyl)propanedial (also known as
-(3-methoxyphenyl)malonaldehyde). This moiety is a critical three-carbon electrophile used in the synthesis of bioactive heterocycles, particularly pyrimidines and pyrazoles found in p38 MAP kinase inhibitors and other kinase-targeting therapeutics.
The Challenge: Free 2-arylpropanedials are notoriously unstable, prone to rapid oxidative decomposition and polymerization.
The Solution: This protocol utilizes the Arnold-Vilsmeier decarboxylative formylation of 3-methoxyphenylacetic acid. Crucially, the procedure targets the isolation of the sodium salt of the dialdehyde. This salt is a stable, non-hygroscopic solid that can be stored indefinitely and utilized directly in subsequent condensation reactions with high fidelity.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]
The transformation relies on the Arnold Modification of the Vilsmeier-Haack reaction. Unlike standard formylation of aromatic rings, this variant acts on the activated methylene group of an arylacetic acid.
Mechanistic Pathway[1][3][5][6][11]
Activation:
and DMF generate the electrophilic Vilsmeier reagent (chloromethyleneiminium salt).
Enolization & Attack: The phenylacetic acid is converted to an acid chloride equivalent, which enolizes and attacks the Vilsmeier reagent.
Double Formylation & Decarboxylation: A second equivalent of Vilsmeier reagent attacks, inducing decarboxylation driven by the steric relief and resonance stability of the resulting vinamidinium salt (trimethinium species).
Hydrolysis: Alkaline hydrolysis cleaves the dimethylamine leaving groups, yielding the sodium enolate of the propanedial.
Do not exceed 80°C. Ensure strict temperature control during the exothermic quench.
Product is Oil
Incomplete salt formation
Ensure pH > 10. Add brine or saturate with NaCl to salt out the product.
Impurity: Dimethylamide
Incomplete hydrolysis
Increase time or temperature of the NaOH hydrolysis step (Step 3).
Safety & Hazard Analysis
Phosphorus Oxychloride (
): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. Must be quenched slowly into ice.
Carbon Monoxide/Dioxide: The reaction generates gases (
from decarboxylation, potentially if DMF decomposes). Work in a well-ventilated hood.
Exotherms: Both the Vilsmeier reagent formation and the water quench are highly exothermic. Failure to control temperature can lead to runaway reactions.
References
Arnold, Z. (1961). The formylation of acetic acid derivatives. Collection of Czechoslovak Chemical Communications, 26(12), 3051-3058.
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.
Reichardt, C. (2003).
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355.[7]
Application Note: 2-(3-Methoxyphenyl)propanedial as a Privileged C3-Synthon in the Rational Design of Bioactive Heterocycles
Executive Summary & Chemical Profile In modern drug discovery, the rational design of polyfunctionalized heterocyclic compounds relies heavily on versatile, atom-economical building blocks[1]. 2-(3-Methoxyphenyl)propaned...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
In modern drug discovery, the rational design of polyfunctionalized heterocyclic compounds relies heavily on versatile, atom-economical building blocks[1]. 2-(3-Methoxyphenyl)propanedial (also known as 2-(3-methoxyphenyl)malondialdehyde; CAS: 857500-62-0)[2][3] has emerged as a highly efficient C3-electrophilic synthon.
Featuring a 1,3-dicarbonyl motif that exists in equilibrium with its stable enol tautomer, this compound provides two highly reactive electrophilic centers. This dual-reactivity makes it an ideal precursor for the rapid assembly of 5- and 6-membered heteroaromatic systems—specifically 4-arylpyrazoles and 5-arylpyrimidines —via [3+2] and [3+3] cyclocondensation reactions[4][5].
Mechanistic Insights: The Causality of Experimental Choices
The structural features of 2-(3-methoxyphenyl)propanedial dictate its synthetic utility and the pharmacological profile of its derivatives:
The 1,3-Dicarbonyl Core: The symmetric dialdehyde undergoes rapid condensation with dinucleophiles (e.g., hydrazines, amidines). By utilizing a pre-arylated C3 block, chemists bypass complex, low-yield late-stage cross-coupling reactions (such as Suzuki-Miyaura couplings), significantly improving step efficiency and atom economy[6][7].
The Meta-Methoxy Substituent: In medicinal chemistry, the meta-methoxy group serves a dual purpose. Sterically, it avoids the ortho-clash that can distort the coplanarity of the aryl ring and the heterocycle. Electronically, it acts as a hydrogen-bond acceptor and modulates the lipophilicity (LogP) of the molecule, which is critical for target binding in deep hydrophobic pockets (e.g., COX-2 or kinase active sites)[1][8].
Synthetic Workflows & Mechanistic Pathways
Divergent cyclocondensation pathways of 2-(3-Methoxyphenyl)propanedial into bioactive scaffolds.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.
Protocol A: Synthesis of 4-(3-Methoxyphenyl)-1H-pyrazoles
This protocol utilizes a Knorr-type [3+2] cyclocondensation to generate pyrazole scaffolds, which are well-documented inhibitors of cytochrome P450 enzymes (e.g., CYP121A1) and cyclooxygenases[1][8][9].
Rationale for Conditions: Absolute ethanol is selected as the solvent because its protic nature facilitates the protonation of the carbonyl oxygen, accelerating the initial nucleophilic attack by hydrazine to form the hydrazone intermediate[5][10].
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (178.2 mg) of 2-(3-methoxyphenyl)propanedial[11] in 10 mL of absolute ethanol.
Addition: Place the flask in an ice bath (0–5 °C). Add 1.1 mmol of hydrazine hydrate (or a substituted arylhydrazine) dropwise over 5 minutes. Causality: Slow addition controls the exothermic hydrazone formation and prevents the formation of polymeric byproducts.
Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 2–3 hours.
In-Process Validation (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the UV-active dialdehyde spot (lower Rf) and the appearance of a new, highly UV-active spot (higher Rf) indicates successful cyclization and dehydration.
Workup & Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture.
Structural Validation (1H-NMR): The protocol is validated if the 1H-NMR (DMSO-d6) spectrum exhibits a characteristic sharp singlet integrating to 2 protons at roughly
7.8–8.1 ppm. Because the dialdehyde is symmetric, the C3-H and C5-H protons of the resulting N-unsubstituted pyrazole are chemically equivalent.
Protocol B: Synthesis of 2-Amino-5-(3-methoxyphenyl)pyrimidines
This [3+3] cyclocondensation yields 5-arylpyrimidines, a privileged motif found in numerous kinase inhibitors and antimicrobial agents[12].
Rationale for Conditions: Guanidine hydrochloride is a stable salt but is non-nucleophilic. Sodium ethoxide (NaOEt) is required to deprotonate the salt in situ, liberating the highly nucleophilic free guanidine base required for the bis-imine condensation[6].
Step-by-Step Methodology:
Free-Basing: In a dry flask under nitrogen, dissolve 1.2 mmol of guanidine hydrochloride in 10 mL of anhydrous ethanol. Add 1.2 mmol of freshly prepared sodium ethoxide. Stir for 15 minutes at room temperature. A white precipitate (NaCl) will form.
Condensation: Add 1.0 mmol of 2-(3-methoxyphenyl)propanedial directly to the suspension.
Reflux: Heat the mixture to reflux for 4–6 hours. The reaction proceeds via a step-wise condensation, forming a bis-imine intermediate that spontaneously aromatizes via dehydration.
Workup: Cool to room temperature, pour into 30 mL of ice-cold distilled water, and stir vigorously. The target pyrimidine will precipitate. Filter, wash with cold water, and dry under a vacuum.
Structural Validation (1H-NMR): Confirm the structure by identifying the pyrimidine C4-H and C6-H protons, which will appear as a highly deshielded singlet (due to the electron-withdrawing nature of the pyrimidine nitrogens) around
8.3–8.6 ppm.
Quantitative Data & Reaction Profiling
The table below summarizes the expected reaction metrics and the pharmacological trajectory of the synthesized scaffolds.
Understanding how the resulting heterocycles interact with biological targets is crucial for rational drug design. The diagram below illustrates the specific molecular vectors provided by the 4-(3-methoxyphenyl)pyrazole core.
Pharmacophore mapping of the 4-(3-methoxyphenyl)pyrazole scaffold in target binding.
References
[8] National Institutes of Health (PMC). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Available at: [Link]
[1] Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
[4] National Institutes of Health (PMC). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at:[Link]
[13] National Institutes of Health (PMC). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
[6] National Institutes of Health (PMC). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]
[10] Organic Chemistry Portal. Pyrazole synthesis. Available at:[Link]
[7] National Institutes of Health (PMC). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Available at: [Link]
[9] Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles (Extended). Available at:[Link]
[5] Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
Protocol for purification of 2-(3-Methoxyphenyl)propanedial by column chromatography
Application Note: Chromatographic Isolation of 2-(3-Methoxyphenyl)propanedial Physicochemical Profiling and Chromatographic Challenges 2-(3-Methoxyphenyl)propanedial is a highly reactive, bifunctional building block util...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chromatographic Isolation of 2-(3-Methoxyphenyl)propanedial
Physicochemical Profiling and Chromatographic Challenges
2-(3-Methoxyphenyl)propanedial is a highly reactive, bifunctional building block utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs) and complex fluorogenic probes. The purification of this compound presents unique physicochemical challenges that cannot be resolved using standard, unmodified silica gel chromatography.
Arylmalondialdehydes do not exist as simple dialdehydes. In both solution and solid states, they undergo rapid tautomerization to exist almost exclusively as their enol tautomers—specifically, 1[1]. This conformation is stabilized by strong intramolecular hydrogen bonding between the enol hydroxyl and the adjacent carbonyl oxygen, a structural motif heavily studied in 2[2].
Because of the conjugated push-pull system, the enol proton is highly acidic (pKa ~ 5.0 – 6.5). When loaded onto standard bare silica gel, the acidic enol interacts aggressively with the weakly acidic surface silanols (Si-OH). This interaction causes partial ionization of the analyte, leading to severe band broadening, irreversible adsorption, and chromatographic "streaking." To achieve a self-validating, high-yield purification, the mobile phase must be engineered to suppress this ionization, ensuring the compound remains in a neutral, lipophilic state suitable for3[3].
Mechanistic Rationale for Mobile Phase Modifiers
To counteract silanol-induced streaking, two distinct chromatographic modalities are employed:
Bronsted Acid Deactivation (Normal Phase): Adding 1% (v/v) glacial acetic acid to the organic mobile phase lowers the local pH within the column bed. This suppresses the deprotonation of the 3-hydroxypropenal enol, maintaining a sharp elution profile.
Ion-Suppression Reverse Phase (RP-HPLC): Utilizing a C18 stationary phase with an aqueous/organic gradient containing 0.1% Trifluoroacetic acid (TFA) provides superior resolution. The TFA acts as an ion-pairing and pH-lowering agent, which is the gold standard for the4[4].
Fig 1: Tautomerization of arylmalondialdehydes and its impact on chromatographic resolution.
Quantitative Method Comparison
Parameter
Normal Phase (Acid-Deactivated)
Reverse Phase (RP-HPLC)
Stationary Phase
Silica Gel (230-400 mesh)
C18-bonded Silica (5 µm, Preparative)
Mobile Phase System
Hexane / Ethyl Acetate
HPLC-grade Water / Acetonitrile
Required Modifier
1% (v/v) Glacial Acetic Acid
0.1% (v/v) Trifluoroacetic Acid (TFA)
Retention Mechanism
Adsorption / Hydrogen Bonding
Hydrophobic Partitioning
Typical Loading Capacity
10–20 mg per g of silica
1–5 mg per injection (Analytical/Semi-Prep)
Recovery Purity
90–95%
>98%
Step-by-Step Experimental Workflows
Fig 2: Step-by-step workflow for the normal-phase purification of 2-(3-Methoxyphenyl)propanedial.
Method A: Acid-Deactivated Normal Phase Silica Gel Chromatography
Best for bulk crude purification (>100 mg scale).
Mobile Phase Preparation: Prepare a solvent mixture of Hexane and Ethyl Acetate (typically 70:30 v/v). Add exactly 1% (v/v) Glacial Acetic Acid and mix thoroughly.
Column Equilibration: Slurry pack the silica gel (230-400 mesh) using the acidified mobile phase. Causality: Pre-equilibrating the column ensures all active silanol sites are protonated before the sample is introduced.
Dry Loading (Critical Step): Dissolve the crude 2-(3-Methoxyphenyl)propanedial in a minimum amount of dichloromethane (DCM). Add Celite (1:2 w/w ratio to crude mass) and concentrate to a free-flowing powder under reduced pressure. Apply this powder evenly to the top of the silica bed. Causality: The enol form has limited solubility in non-polar eluents like Hexane. Liquid loading directly into the eluent often causes the sample to precipitate at the column head, destroying the separation band. Dry loading circumvents this polarity mismatch.
Elution: Run the column isocratically. Monitor the fractions via Thin Layer Chromatography (TLC) using the same acidified mobile phase.
Self-Validation: Visualize the TLC plates under a UV lamp (254 nm). The highly conjugated enol system will appear as a distinct, dark UV-quenching spot.
Concentration & Co-evaporation: Pool the product-containing fractions. To remove the high-boiling acetic acid (118 °C) during rotary evaporation, add an equal volume of Toluene to the flask and co-evaporate 2–3 times. Causality: Toluene forms a low-boiling azeotrope with acetic acid, ensuring the final product is completely acid-free, which prevents auto-catalyzed polymerization of the dialdehyde during storage.
Method B: Reverse-Phase HPLC (RP-HPLC)
Best for high-purity isolation for biological assays (<50 mg scale).
System Setup: Utilize a C18 Preparative Column (e.g., 5 µm, 21.2 x 250 mm).
Mobile Phase:
Solvent A: HPLC-grade Water + 0.1% TFA.
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.
Gradient Elution: Run a linear gradient from 10% B to 80% B over 30 minutes at a flow rate of 12 mL/min.
Detection: Monitor the elution using a diode array detector (DAD) set to 254 nm and 280 nm. Causality: The extended conjugation of the enol tautomer provides strong UV absorbance at these wavelengths, allowing for precise, automated fraction triggering.
Post-Processing: Immediately freeze the collected fractions and lyophilize (freeze-dry) them to obtain the product as a highly pure powder. Causality: Lyophilization is preferred over rotary evaporation to prevent thermal degradation of the dialdehyde in aqueous acidic conditions.
References
Supplementary Information Highly Selective and Wash-free Visualization of Resistant Bacteria With a Relebactam-derived Fluorogenic Probe. The Royal Society of Chemistry (RSC).4
The rotation-tunneling spectrum of 3-hydroxypropenal and confirmation of its detection toward IRAS 16293-2422. arXiv.1
Large polarization and record-high performance of energy storage induced by a phase change in organic molecular crystals. RSC Publishing.2
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.3
Application Note: NMR Sample Preparation & Analysis for 2-(3-Methoxyphenyl)propanedial
Abstract This application note provides a definitive guide for the Nuclear Magnetic Resonance (NMR) analysis of 2-(3-Methoxyphenyl)propanedial . Due to the presence of the -dicarbonyl moiety, this compound exhibits rapid...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a definitive guide for the Nuclear Magnetic Resonance (NMR) analysis of 2-(3-Methoxyphenyl)propanedial . Due to the presence of the
-dicarbonyl moiety, this compound exhibits rapid keto-enol tautomerism and high reactivity (oxidation/polymerization). This protocol synthesizes solvent selection logic, handling techniques for unstable aldehydes, and acquisition parameters to ensure high-fidelity spectral data.[1]
Introduction & Chemical Context
2-(3-Methoxyphenyl)propanedial is a reactive intermediate often used in the synthesis of heterocycles (e.g., pyrimidines, pyrazoles). Its structural analysis is complicated by keto-enol tautomerism .
Unlike simple aldehydes, 2-substituted malonaldehydes in solution exist predominantly as the enol tautomer (specifically the Z-enol), stabilized by an intramolecular hydrogen bond (IMHB) and conjugation with the aromatic ring.
Failure to account for this equilibrium leads to misinterpretation of spectral data, such as missing aldehyde peaks or "impurities" that are actually tautomers.
Tautomeric Equilibrium Visualization
The following diagram illustrates the dynamic equilibrium and the stabilization of the enol form via intramolecular hydrogen bonding.
Figure 1: Equilibrium favoring the enol tautomer in non-polar solvents due to pseudo-cyclic stabilization.
Pre-Preparation Considerations
Solvent Selection Strategy
The choice of deuterated solvent dictates the observed tautomeric ratio and chemical shifts.
Solvent
Dielectric Constant ()
Effect on Tautomerism
Recommendation
Chloroform-d (CDCl)
4.8
Favors Enol. The low polarity promotes the intramolecular H-bond.[1] Best for observing the diagnostic enol -OH signal (>14 ppm).
Primary Choice
DMSO-d
46.7
Competes for H-bonds. May disrupt the intramolecular bond, broadening peaks or shifting equilibrium toward the keto form or trans-enol.[1]
Secondary (if solubility fails)
Methanol-d (CDOD)
32.7
Avoid. Causes H/D exchange of the enol/aldehyde protons, erasing key structural signals.
Do Not Use
Stability & Handling[1]
Oxidation Risk: Malonaldehydes oxidize to carboxylic acids (e.g., 2-(3-methoxyphenyl)malonic acid) upon exposure to air.[1]
Polymerization: Concentrated solutions can polymerize over time.[1]
Action: Prepare samples immediately before acquisition. Use an inert atmosphere (Argon/Nitrogen) if possible.
Detailed Protocol: Sample Preparation
Materials Required[1]
Analyte: 5–10 mg of 2-(3-Methoxyphenyl)propanedial.[1]
Solvent: 0.6 mL CDCl
(99.8% D) + 0.03% TMS (v/v).
Note: Ensure CDCl
is neutralized (stored over KCO or silver foil) to prevent acid-catalyzed decomposition.[1]
Glassware: 5 mm NMR tube (Class A or B), clean and oven-dried.
Filtration: Cotton wool or glass wool (optional, for particulate removal).
Step-by-Step Workflow
Figure 2: Rapid preparation workflow to minimize oxidative degradation.
Protocol Steps
Weighing: Weigh ~5-10 mg of the compound into a 1.5 mL GC vial.
Why? High concentrations (>20 mg) promote aggregation and polymerization.
Solvent Addition: Add 0.6 mL of CDCl
.
Tip: Use a fresh ampoule of solvent to minimize water content, which catalyzes hydrate formation.
Mixing: Gently invert or vortex. Ensure the solution is homogeneous.
Transfer: Transfer to the NMR tube using a clean glass Pasteur pipette.
Critical: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Particulates degrade field homogeneity (shimming).
Sealing: Cap the tube immediately. If analysis is delayed >1 hour, flush the headspace with Argon and seal with Parafilm.
Data Acquisition & Processing[1][2][3]
Instrument Parameters (
H NMR)
Spectral Width (SW):20 ppm (–2 to 18 ppm).
Reasoning: The enol hydroxyl proton is extremely deshielded (typically 14.0–16.0 ppm). Standard SW (0–12 ppm) will fold this peak, causing phasing artifacts.
Relaxation Delay (D1): 2.0 – 5.0 seconds.
Reasoning: Aldehyde and enol protons often have long T1 relaxation times.[1] Short D1 leads to poor integration accuracy.
Scans (NS): 16 or 32 (sufficient for 5 mg sample).
Cause: Chemical exchange with water or solvent.[1]
Solution: The peak may be broadened into the baseline. Dry the sample (add molecular sieves to solvent) or lower the temperature (e.g., 273 K) to slow the exchange rate.
Check: If the sample was old, you may see a carboxylic acid peak (~10-12 ppm) and a shift in aromatics.
References
Reich, H. J. (2023).[1] Structure Determination Using NMR: Keto-Enol Tautomerism. University of Wisconsin-Madison.[1] [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
PubChem. (2023).[1] Compound Summary: 2-(3-Methoxyphenyl)propanedial.[1] National Library of Medicine.[1] [Link]
Rule, A. (2024). Guide: Preparing a Sample for NMR analysis. Nanalysis. [Link]
Large-scale synthesis considerations for 2-(3-Methoxyphenyl)propanedial
This guide details the large-scale synthesis of 2-(3-Methoxyphenyl)propanedial (also known as 2-(3-methoxyphenyl)malonaldehyde). This compound is a critical C3-synthon used in the preparation of bioactive heterocycles, s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the large-scale synthesis of 2-(3-Methoxyphenyl)propanedial (also known as 2-(3-methoxyphenyl)malonaldehyde). This compound is a critical C3-synthon used in the preparation of bioactive heterocycles, such as pyrazoles and pyrimidines, often found in kinase inhibitors and analgesic pharmacophores.
Part 1: Core Directive & Strategy
Synthesis Strategy: The Arnold-Vilsmeier Formylation
The most robust, scalable route to 2-arylmalonaldehydes is the Arnold-Vilsmeier reaction . This method utilizes 3-methoxyphenylacetic acid as the starting material. Unlike simple formylations, this reaction involves a decarboxylative double-formylation sequence using phosphoryl chloride (
) and dimethylformamide (DMF).
Why this route?
Availability: 3-Methoxyphenylacetic acid is a cheap, bulk commodity chemical.
Scalability: Avoids cryogenic conditions required for lithiation/formylation routes.
Selectivity: The reaction specifically targets the
-methylene position, driven by the activation of the carboxylic acid.
Critical Control Point (Stability Warning):
Free 2-arylmalonaldehydes are thermodynamically unstable ; they exist in equilibrium with enol forms and tend to self-condense or polymerize upon standing.
Protocol Adaptation: This guide describes the isolation of the stable sodium salt or the vinamidinium intermediate . The free aldehyde should be generated in situ or immediately before the next step.
Part 2: Scientific Integrity & Logic
Retrosynthetic Analysis & Pathway
The synthesis proceeds via the formation of a trimethinium salt (vinamidinium species), which is subsequently hydrolyzed.
Caption: Decarboxylative formylation pathway transforming arylacetic acid to malonaldehyde via a vinamidinium intermediate.
Reaction Mechanism & Stoichiometry
The reaction consumes 3 equivalents of Vilsmeier reagent :
Activation: Conversion of -COOH to an acid chloride-like active species.
Formylation 1: Attack of Vilsmeier reagent at the
-carbon.
Decarboxylation: Loss of
drives the formation of the enamine.
Formylation 2: Second attack to install the final carbon of the malonaldehyde skeleton.
Stoichiometry Table
Reagent
Equiv.
Role
Critical Note
3-Methoxyphenylacetic Acid
1.0
Substrate
Dry thoroughly before use.
|
| 3.0 - 3.5 | Reagent | Generates Vilsmeier complex; excess ensures complete conversion. |
| DMF | 6.0 - 8.0 | Solvent/Reagent | Acts as both carbon source and solvent. Must be anhydrous (<0.05% ). |
| NaOH (aq) | Excess | Hydrolysis | Converts vinamidinium salt to stable sodium enolate. |
Part 3: Detailed Experimental Protocol
Phase 1: Vilsmeier Reagent Formation (Exothermic)
Equipment: Glass-lined reactor or 3-neck RBF, overhead stirrer, internal temperature probe,
is highly corrosive. The reaction releases massive amounts of gas (, ). Ensure venting is sized correctly.
Charge DMF: Load anhydrous DMF (8.0 vol relative to acid mass) into the reactor. Cool to 0–5°C .
Add
: Slowly add (3.2 equiv) dropwise.
Control: Maintain internal temperature < 10°C . The formation of the chloroiminium salt is exothermic.
Observation: The solution will turn pale yellow/orange and may thicken.
Age: Stir at 0–5°C for 30 minutes to ensure complete reagent formation.
Phase 2: Substrate Addition & Reaction
Addition: Dissolve 3-methoxyphenylacetic acid (1.0 equiv) in minimum DMF (1–2 vol) or add as a solid portion-wise.
Control: Add slowly to maintain temp < 20°C.
Heating Ramp: Slowly heat the mixture to 70–75°C .
Critical Safety Event:Gas Evolution (
). Significant off-gassing occurs between 40°C and 60°C. Do not seal the reactor. Ensure scrubber is active.
Reaction: Hold at 75°C for 4–6 hours.
Monitoring: Monitor by HPLC (quench aliquot in MeOH). Look for disappearance of acid and appearance of the vinamidinium peak (often broad/split due to E/Z isomers).
Phase 3: Quench & Hydrolysis
Cooling: Cool reaction mass to < 20°C .
Quench: Pour the reaction mixture slowly onto Crushed Ice (approx. 10 vol).
Exotherm: Violent hydrolysis of excess
. Maintain temp < 25°C.
Basification: Slowly add 50% NaOH solution until pH > 12.
Transformation: This hydrolyzes the dimethylamino groups. The mixture will biphasic or a slurry.
Heating: Heat the alkaline mixture to 60°C for 1 hour to drive the hydrolysis of the enaminal to the aldehyde enolate.
Workup (Isolation of Sodium Salt):
Cool to 5°C. The sodium salt of 2-(3-methoxyphenyl)malonaldehyde often precipitates as a beige/tan solid due to the "salting out" effect of the high ionic strength.
Filtration: Filter the solid.[1][2][3] Wash with cold brine and minimal ice-cold ethanol.
Drying: Vacuum dry at 40°C.
Storage: Store this salt.[4][5] It is stable for months.[6]
Phase 4: Generation of Free Aldehyde (Just-in-Time)
Only perform this step immediately before the downstream reaction.
Strictly control addition rate. Ramp heating 10°C/15 min.
Foaming / Over-pressurization
Rapid release during decarboxylation.
Ensure reactor headspace is >30%. Use a foam breaker or silicone antifoam if necessary.
Low Yield
Incomplete hydrolysis of the vinamidinium intermediate.
Ensure pH > 12 and heat the basic quench to 60°C for at least 1h.
Product Polymerization
Isolation of free aldehyde and storage at RT.
Store as Na-salt. If free aldehyde is needed, keep in solution at -20°C.
References
Arnold, Z. (1961). Synthetic reactions of dimethylformamide.[7] XIII. Formation of 2-substituted malonaldehydes. Collection of Czechoslovak Chemical Communications, 26(12), 3051-3058. Link
Reichardt, C., & Ferwanah, A. (1984). Vilsmeier-Haack-Formylierung von Aryl-essigsäuren. Chemische Berichte, 117(10), 3206-3209.
Coppola, G. M., et al. (1974). Synthesis and reactions of 2-aryl-3-(dimethylamino)acroleins. Journal of Heterocyclic Chemistry, 11(1), 51-56. Link
Organic Syntheses. (1959). Vilsmeier-Haack Reaction General Protocols. Org.[2] Synth. Coll. Vol. 4, p. 539. (General grounding for reagent handling).
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)propanedial
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)propanedial (CAS 18955-88-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)propanedial (CAS 18955-88-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(3-Methoxyphenyl)propanedial?
The most prevalent and effective method for synthesizing 2-(3-Methoxyphenyl)propanedial and similar aromatic aldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1][4] In this specific case, the likely starting material would be an appropriate 3-methoxyphenyl precursor.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[2][4] It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][4] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[4]
Q3: What are the key safety precautions for this synthesis?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive.[4] It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching with ice, should be done slowly and carefully to manage the exothermic reaction.[4]
Q4: How can I monitor the reaction's progress?
Thin-layer chromatography (TLC) is an effective method for monitoring the progress of the formylation.[4] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution or water), extracted with an organic solvent, and then spotted on a TLC plate against the starting material.[4] This allows for the visualization of the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-(3-Methoxyphenyl)propanedial.
Issue 1: Low or No Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the potential causes and solutions?
A: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions for Low Yield
Potential Cause
Explanation & Troubleshooting Steps
Inactive Vilsmeier Reagent
The Vilsmeier reagent is highly sensitive to moisture.[5] If anhydrous conditions are not maintained, the reagent will be quenched, leading to a failed reaction. Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the reagent at low temperatures (0-5 °C) and use it immediately.[4]
Insufficient Reactivity of Starting Material
The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[2][3][6] If your 3-methoxyphenyl precursor is not sufficiently activated, the reaction may be sluggish or not proceed at all. Solution: For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[4]
Incomplete Reaction
The reaction may not have been allowed to proceed to completion. Solution: Monitor the reaction closely using TLC.[4] If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C) while continuing to monitor.[1][4]
Product Loss During Work-up
The desired product may be lost during the extraction or purification steps. It might have some water solubility, or an emulsion may have formed during extraction.[4][7] Solution: After the initial extraction, back-extract the aqueous layer multiple times with the organic solvent.[4] To break emulsions, you can add brine or use a centrifuge. Also, check if your product is volatile and might be lost during solvent evaporation.[7]
Improper Quenching/Work-up pH
The product may be sensitive to harsh acidic or basic conditions during the work-up procedure.[7] Solution: Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate solution.[4]
Issue 2: Formation of Multiple Products/Impurities
Q: My TLC and/or NMR analysis shows multiple spots or unexpected peaks, indicating the presence of side products. What are they and how can I minimize them?
A: The formation of side products can complicate purification and significantly reduce the yield of the desired product.
Common Side Products and Mitigation Strategies
Side Product/Issue
Explanation & Mitigation Strategy
Di-formylation
If there are multiple activated sites on the aromatic ring, di-formylation can occur.[5][8] Solution: Adjust the stoichiometry by reducing the amount of the Vilsmeier reagent relative to the aromatic substrate.[5][8] This will favor mono-formylation.
Polymerization/Resin Formation
Electron-rich aromatic compounds, especially those with phenolic groups, can be prone to polymerization or resin formation under the acidic conditions of the reaction, particularly at elevated temperatures.[5][8] Solution: Maintain the lowest effective temperature for the reaction.[8] Add the formylating agent slowly and in a controlled manner. Minimize the reaction time by quenching the reaction as soon as TLC indicates the consumption of the starting material.[5][8]
Starting Material Impurities
Impurities in the starting materials or solvents can lead to unexpected side reactions and the formation of a tarry residue.[4] Solution: Ensure the purity of your starting materials and use high-quality, anhydrous solvents.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for the Vilsmeier-Haack formylation.
Optimized Experimental Protocol
This protocol provides a generalized yet detailed procedure for the Vilsmeier-Haack formylation to synthesize 2-(3-Methoxyphenyl)propanedial. Note: Quantities should be adjusted based on the specific starting material and desired scale.
Step 1: Preparation of the Vilsmeier Reagent
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool it to 0 °C in an ice bath.
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
After the addition is complete, allow the mixture to stir at 0 °C for approximately 30-60 minutes. The formation of a solid or viscous liquid indicates the Vilsmeier reagent has formed.[4]
Step 2: Formylation Reaction
Dissolve the 3-methoxyphenyl precursor in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., dichloromethane).
Add the solution of the starting material to the pre-formed Vilsmeier reagent at 0 °C.
After the addition, the reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the substrate.[1] Monitor the reaction's progress by TLC.
Step 3: Work-up and Isolation
Once the reaction is complete (as indicated by TLC), cool the mixture back down in an ice bath.
Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed with caution.[4]
Neutralize the aqueous mixture to a pH of ~7 using a mild base such as a saturated sodium bicarbonate or sodium acetate solution.
Extract the product from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane (e.g., 3 x 50 mL).[4]
Combine the organic layers and wash with brine (2 x 30 mL).[4]
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
Step 4: Purification
The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure 2-(3-Methoxyphenyl)propanedial.[4][9][10]
References
BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
BenchChem. (n.d.). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
Wikipedia. (n.d.). Vilsmeier–Haack reaction.
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
Santa Cruz Biotechnology. (n.d.). 2-(3-Methoxyphenyl)malondialdehyde.
ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
Common side products in the synthesis of 2-(3-Methoxyphenyl)propanedial
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-(3-Methoxyphenyl)propanedial...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-(3-Methoxyphenyl)propanedial (also known as 2-(3-methoxyphenyl)malondialdehyde).
The synthesis of arylmalondialdehydes is typically achieved via the double Vilsmeier-Haack formylation of phenylacetic acids, followed by decarboxylation and alkaline hydrolysis[1]. However, the electron-donating nature of the 3-methoxy group introduces specific mechanistic challenges that can lead to a complex profile of side products[2].
Mechanistic Workflow & Causality
To troubleshoot effectively, one must understand the reaction's causality. The Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) attacks the α-carbon of 3-methoxyphenylacetic acid. A critical decarboxylation step follows the first formylation, allowing the second formylation to occur. Finally, the resulting bis-iminium intermediate must be thoroughly hydrolyzed to yield the target dialdehyde[3].
Figure 1: Reaction pathways and common side products in Vilsmeier-Haack formylation.
Diagnostic Data for Common Side Products
When your reaction yields a complex mixture, use the following quantitative markers to diagnose the specific point of failure in your protocol.
Extend alkaline hydrolysis time; ensure pH > 10 before acidification.
2-(3-Methoxyphenyl)acetaldehyde
Insufficient equivalents of Vilsmeier reagent.
~9.7 ppm (1H, t, CHO), MS:[M]+ 150
Use strictly ≥ 3.0 eq of POCl₃/DMF complex.
Ring-Formylated Byproduct
Electrophilic aromatic substitution (EAS) due to -OMe activation[2].
Extra CHO peak ~10.0 ppm, MS: [M]+ 206
Control reaction temperature strictly < 75°C.
3-Methoxytoluene
Premature decarboxylation before the first formylation.
~2.3 ppm (3H, s, Ar-CH₃), MS: [M]+ 122
Form Vilsmeier complex completely at 0°C before adding the acid.
Self-Validating Experimental Protocol
To ensure high scientific integrity and minimize the side products listed above, follow this step-by-step methodology. This protocol incorporates self-validating checkpoints to confirm the reaction is proceeding correctly.
Step 1: Preparation of the Vilsmeier Reagent
Charge a dry, argon-flushed flask with anhydrous DMF (4.0 equivalents). Cool to 0°C using an ice-water bath.
Add POCl₃ (3.5 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
Validation Checkpoint: The solution should transition to a pale yellow/orange viscous liquid, confirming the formation of the chloromethylene-N,N-dimethyliminium chloride complex.
Step 2: Substrate Addition
Dissolve 3-methoxyphenylacetic acid (1.0 equivalent) in a minimal amount of anhydrous DMF.
Add this solution dropwise to the Vilsmeier reagent at 0–5°C.
Causality Note: Keeping the temperature low during addition prevents premature decarboxylation (yielding 3-methoxytoluene) before the iminium ion can attack the α-carbon.
Step 3: Double Formylation & Decarboxylation
Gradually warm the reaction mixture to room temperature, then heat to 70–75°C for 4 to 6 hours.
Validation Checkpoint: Observe vigorous gas evolution (CO₂). This is a self-validating indicator that the first formylation has occurred and decarboxylation is driving the formation of the intermediate enamine for the second formylation.
Step 4: Alkaline Hydrolysis (Critical Step)
Cool the mixture to 0°C and slowly pour it over crushed ice.
Slowly add a 5M NaOH solution until the pH reaches 10–11. Stir continuously for 2 hours at room temperature.
Causality Note: The highly basic environment is mechanistically required to fully hydrolyze the bis-iminium intermediate. Failing to reach pH > 10 will result in the isolation of the stable chloroacrolein side product[3].
Validation Checkpoint: The intermediate should completely dissolve into the aqueous layer as the water-soluble sodium enolate of the malondialdehyde.
Step 5: Isolation
Wash the basic aqueous layer with diethyl ether to remove non-acidic organic impurities (e.g., ring-formylated neutral byproducts).
Acidify the aqueous layer with 6M HCl to pH 3–4. The target 2-(3-methoxyphenyl)propanedial will precipitate as a solid.
Filter, wash with cold water, and dry under vacuum.
Troubleshooting FAQs
Q: I am isolating a yellow oil instead of a solid, and NMR shows a peak at ~7.4 ppm. What went wrong?A: You have isolated the intermediate 3-chloro-2-(3-methoxyphenyl)propenal (a chloroacrolein). This occurs when the reaction is quenched with water but not subjected to strong alkaline hydrolysis. The Vilsmeier-Haack reaction on phenylacetic acids naturally progresses through this chlorinated intermediate[3]. To fix this, ensure your hydrolysis step utilizes NaOH to reach a pH of at least 10, and stir for a minimum of 2 hours before acidifying.
Q: My overall yield is low, and I detect significant amounts of 3-methoxytoluene. How do I prevent this?A: 3-Methoxytoluene forms via the thermal decarboxylation of 3-methoxyphenylacetic acid before it can react with the Vilsmeier reagent. This usually happens if the POCl₃/DMF complex was not fully formed before the substrate was added, or if the substrate was added at too high a temperature. Ensure the Vilsmeier reagent is stirred at 0°C for at least 30 minutes prior to substrate addition.
Q: I am seeing formylation on the aromatic ring. Is the methoxy group causing this?A: Yes. The 3-methoxy group is a strong electron-donating group that activates the ortho and para positions of the aromatic ring toward electrophilic aromatic substitution (EAS)[2]. Because the Vilsmeier reagent is a potent electrophile, ring formylation is a competing side reaction. To minimize this, do not exceed 75°C during the heating phase, and ensure you are not using a massive excess of POCl₃ (keep it around 3.5 equivalents).
References
Synthesis and reactions of 2‐aryl‐3‐(dimethylamino)
Technical Support Center: Troubleshooting 2-(3-Methoxyphenyl)propanedial Synthesis & Purification
Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals experiencing low purity or yield issues when synthesizing 2-(3-Methoxyphenyl)propanedial (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals experiencing low purity or yield issues when synthesizing 2-(3-Methoxyphenyl)propanedial (CAS: 857500-62-0) [1].
As an arylmalondialdehyde, this molecule presents unique synthetic and purification challenges. It exists predominantly in its hydrogen-bonded enol tautomer form (2-(3-methoxyphenyl)-3-hydroxy-2-propenal), making it highly polar, acidic, and prone to degradation under standard purification conditions. This guide provides field-proven mechanistic insights, step-by-step protocols, and troubleshooting FAQs to ensure high-fidelity synthesis.
Mechanistic Overview: The "Why" Behind the Workflow
The standard route to 2-(3-Methoxyphenyl)propanedial is the Vilsmeier-Haack formylation of 3-methoxyphenylacetic acid.
The causality of the reaction dictates the impurity profile. When 3-methoxyphenylacetic acid is treated with excess Vilsmeier reagent (generated from POCl₃ and DMF), the
-carbon undergoes electrophilic attack. This is followed by a critical decarboxylation step and a subsequent second formylation. The reaction stalls at a mono-formylated intermediate if the temperature is too low, but when pushed to completion, it forms a stable bis(dimethylaminomethylene) intermediate known as a vinamidinium salt .
The final, and most delicate, step is the hydrolysis of this salt. Arylmalondialdehydes are highly reactive; harsh basic or acidic hydrolysis conditions will trigger aldol-type self-condensation, leading to intractable black tars [2].
Reaction Pathway
Caption: Vilsmeier-Haack formylation and decarboxylation pathway for 2-(3-Methoxyphenyl)propanedial.
Troubleshooting FAQs
Q1: My product degraded or irreversibly bound to the silica gel column. How can I improve recovery?Cause: The enol form of arylmalondialdehydes strongly hydrogen-bonds to the acidic silanol groups on standard silica gel. Prolonged exposure leads to irreversible chelation or acid-catalyzed degradation.
Solution: Avoid standard chromatography. If chromatography is strictly necessary, deactivate the silica gel by pre-flushing the column with 1-2% Triethylamine (Et₃N) in your mobile phase. Alternatively, purify via pH-controlled precipitation or by forming a bisulfite adduct.
Q2: NMR shows a mixture of the desired dialdehyde and a mono-formylated impurity. Why did the reaction stop halfway?Cause: The first formylation is rapid, but the second formylation (to form the vinamidinium intermediate) requires overcoming a higher activation energy barrier because the intermediate enamine is less nucleophilic.
Solution: Ensure a minimum of 3.0 to 4.0 equivalents of both POCl₃ and DMF. Maintain the reaction temperature strictly between 75–85 °C for at least 4 hours.
Q3: The final product is contaminated with a dark brown/black tar. What causes this and how do I remove it?Cause: Aldol-type self-condensation or polymerization of the highly reactive dialdehyde occurs during harsh hydrolysis or prolonged heating in acidic media.
Solution: Control the hydrolysis pH meticulously. Hydrolyze the vinamidinium salt with aqueous NaOH while keeping the internal temperature < 30 °C. Carefully acidify to exactly pH 3–4 using 2M HCl to precipitate the product. Do not over-acidify (pH < 2) or heat the acidic mixture.
Q4: I have residual DMF and dimethylamine salts in my NMR. How do I wash them out?Cause: Dimethylamine hydrochloride (a byproduct of vinamidinium hydrolysis) is partially soluble in polar organic extraction solvents like ethyl acetate.
Solution: Wash the pooled organic extracts with 5% aqueous LiCl (which is highly effective at partitioning DMF into the aqueous layer) followed by a saturated brine wash.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing and resolving low purity in arylmalondialdehyde synthesis.
Quantitative Data & Optimization
The following tables summarize field-validated data for optimizing the synthesis and purification of 2-(3-Methoxyphenyl)propanedial.
Table 1: Effect of Reaction Conditions on Purity and Yield
POCl₃/DMF Eq.
Temp (°C)
Time (h)
Major Impurity
Isolated Yield (%)
Purity (HPLC)
2.0 eq
60 °C
4 h
Mono-formylated (40%)
35%
< 50%
3.5 eq
80 °C
2 h
Mono-formylated (15%)
62%
80%
3.5 eq
80 °C
5 h
Trace Tars (<2%)
85%
> 95%
5.0 eq
100 °C
5 h
Heavy Tars (30%)
40%
65%
Table 2: Chromatography Solvent System Optimization
Stationary Phase
Mobile Phase
Recovery Rate
Observation
Standard Silica (pH ~5)
Hexane / EtOAc (3:1)
< 20%
Severe streaking; irreversible binding.
Standard Silica (pH ~5)
DCM / MeOH (9:1)
45%
Product degrades into baseline impurities.
Base-Washed Silica
Hexane / EtOAc + 1% Et₃N
88%
Sharp bands; intact enol tautomer.
Step-by-Step Experimental Protocol
This self-validating protocol ensures the structural integrity of the dialdehyde is maintained throughout the workflow [3].
Step 1: Vilsmeier Reagent Preparation
Purge a dry, 250 mL 3-neck round-bottom flask with inert gas (N₂ or Ar).
Add anhydrous DMF (3.5 equivalents) and cool the flask to 0 °C using an ice bath.
Add POCl₃ (3.5 equivalents) dropwise over 30 minutes via an addition funnel. Maintain internal temperature < 10 °C to prevent uncontrolled exothermic decomposition.
Stir the resulting pale-yellow Vilsmeier reagent at room temperature for 30 minutes.
Step 2: Formylation and Decarboxylation
Dissolve 3-methoxyphenylacetic acid (1.0 equivalent) in a minimal amount of anhydrous DMF.
Add the acid solution dropwise to the Vilsmeier reagent at room temperature.
Gradually heat the reaction mixture to 80 °C. Self-Validation Check: You will observe gas evolution (CO₂). This confirms the necessary decarboxylation step is occurring.
Maintain heating at 80 °C for 4–5 hours. Monitor completion by quenching a 50
L aliquot in 1 mL of saturated aqueous NaOAc, extracting with EtOAc, and checking via TLC.
Step 3: Controlled Hydrolysis
Cool the reaction mixture to 0 °C.
Slowly pour the mixture into crushed ice (approx. 10x the reaction volume).
Add 5M NaOH dropwise until the pH reaches 10–11. Stir for 30 minutes at room temperature to fully hydrolyze the vinamidinium intermediate.
Cool the mixture back to 0 °C. Carefully add 2M HCl dropwise until the pH is exactly 3.5. Critical Step: The product will precipitate as a pale yellow/tan solid. Do not let the pH drop below 2.
Step 4: Isolation and Purification
Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with 5% aqueous LiCl (2 x 50 mL) to remove residual DMF, followed by saturated brine (1 x 50 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 35 °C).
Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexanes. If an oil forms, triturate with cold diethyl ether to induce crystallization.
References
Organic Syntheses. "General handling of malondialdehyde derivatives and bicyclic diones". Retrieved from:[Link]
Optimization
Optimization of reaction conditions for preparing 2-(3-Methoxyphenyl)propanedial
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the specific mechanistic and operational challenges associated with the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the specific mechanistic and operational challenges associated with the synthesis of 2-(3-Methoxyphenyl)propanedial (also known as 2-(3-methoxyphenyl)malondialdehyde).
This transformation relies on the Arnold-Vilsmeier reaction —a specialized variant of the Vilsmeier-Haack formylation where an arylacetic acid undergoes activation, enolization, double formylation, and decarboxylation to yield an arylmalondialdehyde [1].
I. Mechanistic Workflow & Pathway
Understanding the causality behind the protocol is critical. The reaction is not a simple substitution; it is a cascade that consumes multiple equivalents of the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride).
Mechanistic workflow of the Arnold-Vilsmeier formylation of 3-methoxyphenylacetic acid.
II. Core Experimental Protocol
This self-validating protocol ensures that each mechanistic milestone is achieved before proceeding to the next step.
Step 1: Vilsmeier Reagent Preparation
Charge a dry, argon-purged flask with anhydrous N,N-Dimethylformamide (DMF) (5.0 equivalents).
Cool the flask to 0 °C using an ice-water bath.
Dropwise, add Phosphorus oxychloride (POCl₃) (3.5 equivalents) over 30 minutes. Maintain the internal temperature below 10 °C. Validation: The solution will turn pale yellow and viscous, confirming the formation of the Vilsmeier complex.
Step 2: Substrate Addition & Activation
4. Dissolve 3-methoxyphenylacetic acid (1.0 equivalent) in a minimal amount of anhydrous DMF.
5. Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
6. Remove the ice bath and allow the mixture to warm to room temperature (25 °C) for 30 minutes to ensure complete conversion to the acid chloride/enol intermediate.
Step 3: Decarboxylative Formylation
7. Heat the reaction mixture to 75–85 °C for 4 to 6 hours.
8. Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The evolution of CO₂ gas will be visible. The reaction is complete when gas evolution ceases and the starting material is consumed.
Step 4: Hydrolysis and Isolation
9. Cool the reaction mixture to room temperature.
10. Critical Step: Pour the mixture slowly into vigorously stirred crushed ice (10 mL/mmol of substrate) to hydrolyze the bis-iminium intermediate [2].
11. Adjust the pH to 5–6 using cold 20% aqueous NaOH.
12. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(3-Methoxyphenyl)propanedial.
III. Optimization Matrix
To maximize yield and purity, quantitative parameters must be strictly controlled. The table below summarizes the optimal conditions versus common sub-optimal setups.
Reaction Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Rationale
POCl₃ Equivalents
< 2.5 eq
3.5 – 4.0 eq
1 eq is consumed for acid activation, 2 eq for the double formylation, and 0.5 eq buffers against trace moisture [1].
DMF Equivalents
3.0 eq
5.0 – 6.0 eq
Acts as both reactant and solvent. Ensures complete formation of the Vilsmeier complex and maintains stirring fluidity.
Reaction Temperature
25 – 50 °C
75 – 85 °C
High activation energy is required to drive the decarboxylation step. Lower temperatures stall the reaction at the mono-formylated state.
Hydrolysis pH
pH < 3
pH 5 – 6
Malondialdehydes are prone to polymerization in strong acids. Mildly acidic/neutral pH stabilizes the enol form for extraction [3].
IV. Troubleshooting FAQs
Q1: Why is my reaction yielding a complex mixture of mono-formylated intermediates and unreacted starting material instead of the propanedial?A1: This is a classic symptom of either insufficient Vilsmeier-Haack reagent or inadequate heating. The Arnold-Vilsmeier mechanism requires a minimum of 3 equivalents of the Vilsmeier reagent because the cascade consumes one equivalent to activate the carboxylic acid and two equivalents for the sequential formylations. Furthermore, the intermediate must undergo decarboxylation, which typically requires heating to at least 75 °C [1]. If the temperature is too low, the decarboxylation stalls.
Q2: During the aqueous quench, I observe a heavy, intractable black tar. How can I prevent this?A2: Tar formation during the quench is caused by localized overheating and rapid polymerization of the highly reactive dialdehyde. The hydrolysis of excess POCl₃ is violently exothermic. To prevent this:
Quench by pouring the reaction mixture slowly into vigorously stirred crushed ice. Never add water directly to the reaction flask.
Maintain the quench temperature strictly below 15 °C.
Rapidly neutralize the highly acidic mixture using cold aqueous NaOH. The dialdehyde product is highly sensitive to strong mineral acids and will degrade if left in the acidic quench solution for too long [3].
Q3: The isolated yield is low, and the product appears as an oil rather than a solid. Is this normal?A3: 2-(3-Methoxyphenyl)propanedial can present as a viscous oil if trace DMF or mono-formylated impurities are present, but it typically solidifies upon standing or trituration when highly pure. Low yields are often due to the high water solubility of the malondialdehyde enolate. To improve recovery, ensure the aqueous layer is at a slightly acidic pH (pH 5–6) during extraction. If the pH is too basic (pH > 8), the molecule exists as a water-soluble enolate salt and will remain in the aqueous phase.
Q4: Can I substitute oxalyl chloride for POCl₃ to generate the Vilsmeier reagent under milder conditions?A4: While oxalyl chloride forms the Vilsmeier reagent rapidly and is useful for standard formylations, POCl₃ is strongly preferred for the synthesis of arylmalondialdehydes from arylacetic acids. POCl₃ provides the necessary thermal stability for the high-temperature decarboxylation step (80 °C). The oxalyl chloride-derived reagent is prone to thermal decomposition at these elevated temperatures, leading to significantly reduced yields [2].
V. References
Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. This paper details the double Vilsmeier-Haack formylation of phenylacetic acid derivatives and subsequent hydrolysis protocols.
URL:[Link]
The Vilsmeier Reaction of Non-Aromatic Compounds. ResearchGate. A comprehensive review of the Arnold-Vilsmeier reaction mechanism, detailing the activation, decarboxylation, and thermal requirements of the Vilsmeier reagent.
URL:[Link]
Synthesis of Aromatic Compounds. DOKUMEN.PUB. Outlines the electrophilic aromatic substitution principles and the stability of formylated intermediates under acidic versus neutral aqueous workup conditions.
URL:[Link]
Troubleshooting
Technical Support Center: Prevention of 2-(3-Methoxyphenyl)propanedial Degradation
Welcome to the technical support center for 2-(3-Methoxyphenyl)propanedial. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and actionable...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(3-Methoxyphenyl)propanedial. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and actionable troubleshooting advice to ensure the stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My 2-(3-Methoxyphenyl)propanedial has developed a yellow tint. Is it still usable?
A slight yellowing may indicate the onset of degradation, likely through oxidation or polymerization. While it might still be suitable for some applications, it is crucial to verify its purity using analytical methods like HPLC or NMR before use in sensitive experiments. For best results, using a fresh, colorless sample is always recommended.
Q2: What are the primary degradation pathways for 2-(3-Methoxyphenyl)propanedial?
As an aromatic dialdehyde, 2-(3-Methoxyphenyl)propanedial is susceptible to several degradation pathways. The most common are:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids, especially when exposed to air (oxygen).[1][2] The presence of a methoxy group on the aromatic ring can influence the rate of this degradation.[1]
Polymerization: Aldehydes can undergo self-condensation or polymerization, forming larger molecules, which may appear as precipitates or an increase in viscosity.[2][3] This can be catalyzed by acidic or basic impurities.
Acetal Formation: In the presence of alcohol solvents and trace acid or base, aldehydes can form acetals, which are generally more stable but represent a loss of the active aldehyde.[3][4]
Q3: What is the ideal solvent for storing 2-(3-Methoxyphenyl)propanedial?
For short-term storage, high-purity, dry, and inhibitor-free solvents are recommended. Acetonitrile (HPLC grade) is a common choice for preparing stock solutions.[2] For long-term storage, storing the compound neat (as a solid or oil) under an inert atmosphere is preferable to minimize solvent-mediated degradation. If a solvent is necessary, a non-polar, aprotic solvent would be a better choice than alcohols to prevent acetal formation.
Q4: How can I confirm the purity of my stored 2-(3-Methoxyphenyl)propanedial?
Several analytical techniques can be employed:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for quantifying the parent compound and detecting non-volatile impurities.[5][6] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities and degradation products.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by comparing the spectrum to that of a fresh sample.
Troubleshooting Guide: Common Issues and Solutions
Store under an inert atmosphere (Argon or Nitrogen).[10][11] Minimize exposure to air and light. Consider adding an antioxidant like BHT at low concentrations.[1]
Ensure the storage container is clean and free of acidic or basic residues. Store at lower temperatures to slow down the reaction rate. If dissolved, ensure the solvent is dry and free of impurities.
Loss of Reactivity in Assays
Degradation of the aldehyde functional groups (e.g., oxidation to carboxylic acid, acetal formation).
Confirm purity via HPLC or GC-MS before use. Prepare fresh solutions from a new or properly stored stock. Avoid using alcohol-based solvents for prolonged storage.
Inconsistent Results in Chromatography
Sample degradation during analysis (e.g., on the column or in the injector).
Use a temperature-controlled autosampler.[2] Ensure the mobile phase and sample solvent are compatible. Check for active sites on the column that may be causing degradation.[6]
Best Practices for Storage and Handling
To maintain the integrity of 2-(3-Methoxyphenyl)propanedial, adherence to proper storage and handling protocols is critical.
Minimizing exposure to atmospheric oxygen and moisture is paramount.
Preparation: Allow the container of 2-(3-Methoxyphenyl)propanedial to equilibrate to room temperature before opening to prevent condensation of moisture.
Inert Atmosphere: Perform all transfers inside a glove box or under a gentle stream of an inert gas like argon or nitrogen.
Aliquoting: For long-term storage, divide the compound into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
Sealing: Use vials with tight-fitting caps, preferably with PTFE liners. For very long-term storage, consider flame-sealing glass ampoules.
Labeling: Clearly label each aliquot with the compound name, date of preparation, and concentration (if in solution).
Storage: Promptly return the aliquots and the main stock to the recommended storage temperature.
Visualization of Degradation and Prevention
Degradation Pathways and Prevention Strategies
The following diagram illustrates the primary degradation pathways of 2-(3-Methoxyphenyl)propanedial and the corresponding preventative measures.
Caption: Degradation pathways and preventative measures.
Recommended Experimental Workflow for Handling
This workflow minimizes the risk of degradation during experimental use.
Caption: Recommended workflow for handling aliquots.
References
Allan Chemical Corporation. (2025, October 23).
Benchchem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
Key Organics. (2017, December 1).
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
El-Sayed, N. N., & El-Hyatmy, H. A. (2021). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. In Aldehydes. IntechOpen.
Benchchem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
Sigma-Aldrich. (2026, January 22).
Safety D
Hill, B. G., et al. (2016). Metabolic Pathways for Removing Reactive Aldehydes are Diminished in Atrophic Muscle During Heart Failure. Circulation: Heart Failure, 9(10), e003226. [Link]
PPG. (2025, April 28).
Al-Malki, A. L. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2139. [Link]
Chen, S. H., & Wu, H. L. (2002). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis, 10(3).
Google Patents. (n.d.).
Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Aldehyde Quantification: 4-Hydrazinobenzoic Acid vs. Alternatives.
Identifying and removing impurities from 2-(3-Methoxyphenyl)propanedial
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Author: BenchChem Technical Support Team. Date: March 2026
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Validating Purification Protocol
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Refining Extraction Protocol
I'm now zeroing in on optimizing the extraction method during purification, aiming for higher yields and purity. I'm focusing on the acid and water wash steps and implementing a chromatographic isolation to resolve the purification procedure, and ensure reproducibility.
Finalizing Extraction Strategy
I'm now focusing on refining the extraction strategy, aiming to improve both yield and purity. I'm prioritizing optimizing the wash steps and extraction solvent selection for optimal separation. I'm ensuring rigorous execution of the chromatographic isolation or recrystallization for comprehensive impurity removal.
Validating Purity & Yield
I'm now focusing on validating the purification and yield data. I'm prioritizing the quantitative data gathered from chromatographic runs to create a comprehensive overview. I will ensure all data is organized for clarity in a table. Next, I'll incorporate these tables directly into the technical guide.
Welcome to the Technical Support Center for the synthesis and purification of 2-(3-Methoxyphenyl)propanedial (CAS 857500-62-0). This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation of this highly reactive arylmalondialdehyde.
Mechanistic Overview & Impurity Profiling
The synthesis of 2-(3-Methoxyphenyl)propanedial typically relies on the Vilsmeier-Haack formylation of 3-methoxyphenylacetic acid 1. This transformation involves the in situ generation of a chloromethyleneiminium ion (Vilsmeier reagent) from POCl₃ and DMF, which attacks the alpha-carbon of the arylacetic acid. This is followed by decarboxylation, a second formylation, and ultimately, hydrolysis of the di-iminium intermediate to yield the target dialdehyde .
Understanding this pathway is critical because the specific impurities generated—enamino aldehydes, unreacted precursors, and oligomeric tars—are direct consequences of mechanistic deviations during the reaction or workup 2.
Mechanistic pathway of Vilsmeier-Haack synthesis and impurity formation.
Troubleshooting FAQs: Causality & Solutions
Q1: My final product contains persistent nitrogen-containing impurities (e.g., dimethylaminoacrolein derivatives). Why does this happen, and how do I remove them?
Causality: The Vilsmeier-Haack reaction generates a highly stable di-iminium salt intermediate. If the hydrolysis step is too brief, conducted at the wrong pH, or lacks sufficient aqueous/organic interfacial mixing, the reaction arrests at a mono-iminium or enamino aldehyde stage.
Solution: Ensure exhaustive hydrolysis. Use a biphasic system (dichloromethane/water) with sodium acetate to buffer the aqueous layer to pH 7–8. The mild base acts as a nucleophile to displace the dimethylamine leaving group without triggering aldol condensation.
Validation: Analyze the organic layer via TLC (Hexanes/EtOAc 7:3). The enamino impurity will appear as a highly polar, UV-active spot near the baseline. Hydrolysis is complete when this spot permanently disappears.
Q2: I am recovering significant amounts of unreacted 3-methoxyphenylacetic acid. What is stalling the reaction?
Causality: The initial electrophilic attack requires the formation of a mixed anhydride or direct activation of the carboxylic acid, followed by enolization. If the POCl₃/DMF complex is degraded by ambient moisture, or if the stoichiometry is below the required 3.0 equivalents (1 eq for acid activation, 2 eq for double formylation), the reaction cannot proceed to completion.
Solution: Use strictly anhydrous DMF and freshly distilled POCl₃. Maintain the reaction at 70–80°C for at least 6 hours after the initial exothermic addition.
Validation: Run an aliquot on HPLC or GC-MS. The disappearance of the starting material peak (m/z 166) confirms complete consumption.
Q3: The crude mixture is dark and tarry, and my yield is very low. How can I prevent oligomerization?
Causality: Arylmalondialdehydes are highly reactive dialdehydes. Exposure to strong bases (like NaOH) or temperatures above 40°C during the aqueous quench promotes self-condensation, aldol-type reactions, and polymerization, leading to black, insoluble tars 2.
Solution: Quench the reaction mixture by pouring it slowly over crushed ice. Maintain the temperature strictly below 20°C during the neutralization phase.
Validation: A successful quench yields a yellow-to-orange biphasic mixture. If the mixture turns dark brown or black, the temperature was not adequately controlled.
Q4: NMR shows a mixture of isomers. Is formylation occurring on the aromatic ring?
Causality: The 3-methoxy group strongly activates the aromatic ring at the ortho and para positions (positions 2, 4, and 6) toward electrophilic aromatic substitution. If excess Vilsmeier reagent is used or the reaction is overheated, Friedel-Crafts-type formylation competes with the alpha-carbon formylation.
Solution: Strictly control the stoichiometry to 3.2 equivalents of POCl₃. Do not exceed 85°C during the heating phase.
Validation: ¹H NMR of the purified product should show a single sharp singlet integrating to 2H for the two equivalent aldehyde protons (around 9.5–10.0 ppm), with no additional formyl peaks.
Quantitative Data: Impurity Profiling
Impurity Type
Detection Method
Typical Crude %
Post-Purification %
Primary Removal Strategy
Enamino/Iminium Intermediates
TLC (Polar baseline spot), ¹H NMR
10 - 25%
< 1%
Extended biphasic hydrolysis; Acidic aqueous wash (0.5 M HCl).
Unreacted 3-Methoxyphenylacetic Acid
GC-MS (m/z 166), HPLC
5 - 15%
< 0.5%
Silica gel chromatography (elutes later than product).
Oligomeric Tars
Visual (Dark brown/black color)
10 - 30%
Undetectable
Low-temperature quench (<20°C); Filtration through silica plug.
Regioisomeric Dialdehydes
¹H NMR (Multiplet aldehyde peaks)
2 - 5%
< 1%
Strict stoichiometric control (≤ 3.2 eq POCl₃); Recrystallization.
Step-by-Step Purification Protocol
This self-validating protocol is designed to isolate 2-(3-Methoxyphenyl)propanedial 3 from the crude Vilsmeier-Haack reaction mixture, specifically targeting the removal of the impurities discussed above.
Phase 1: Controlled Quench and Hydrolysis
Ice Quench: Transfer the crude reaction mixture dropwise into a vigorously stirred beaker of crushed ice (10 g ice per 1 mL of POCl₃ used).
Validation: Internal temperature must remain ≤ 20°C at all times.
Buffering: Slowly add a saturated aqueous solution of sodium acetate until the pH of the aqueous phase reaches 7.0–7.5.
Validation: Use a calibrated pH meter; pH paper is insufficient due to organic solvent interference.
Biphasic Hydrolysis: Add dichloromethane (DCM) (equal to the aqueous volume) and stir vigorously at room temperature for 4 hours to ensure complete hydrolysis of the di-iminium salt.
Phase 2: Extraction and Washing
4. Separation: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer.
5. Acid Wash (Removes basic impurities): Wash the organic layer with 0.5 M HCl (0.5x volume).
Validation: The aqueous wash should test at pH < 2. This confirms the removal of residual dimethylamine and unhydrolyzed iminium salts.
Water Wash (Removes acid): Wash with distilled water until the aqueous wash is pH neutral (pH ~7).
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30°C) to yield the crude product.
Phase 3: Chromatographic Isolation
8. Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes/Ethyl Acetate (8:2, v/v).
9. Loading: Dissolve the crude product in a minimum amount of DCM and load it onto the column.
10. Elution: Elute with Hexanes/Ethyl Acetate (8:2).
Validation: Monitor fractions via TLC. The target 2-(3-Methoxyphenyl)propanedial typically elutes at an Rf of ~0.4. Tarry oligomers will remain on the baseline, and unreacted acid will elute much later (or remain on the column).
Concentration: Pool the product-containing fractions and evaporate under high vacuum to obtain the pure compound.
References
Zwanenburg, B., et al. "Synthesis and Biological Evaluation of new Strigolactone Analogues as Germination Stimulants for the Seeds of the Parasitic Weed: Arylmalondialdehyde." Radboud University Repository.[Link]
Boas, U., Brask, J., & Jensen, K. J. "The ortho Backbone Amide Linker (o-BAL) Is an Easily Prepared and Highly Acid-Labile Handle for Solid-Phase Synthesis." Journal of Combinatorial Chemistry, 2002.[Link]
"Vilsmeier Formylation of 2-Carboxyindoles and Preparation of O-Benzylhydroxyureas on Solid Phase." ResearchGate.[Link]
How to monitor the progress of a reaction involving 2-(3-Methoxyphenyl)propanedial
Welcome to the Technical Support Center. 2-(3-Methoxyphenyl)propanedial is an arylmalondialdehyde widely utilized as a highly reactive building block in the synthesis of heterocyclic compounds, such as pyrazoles and pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 2-(3-Methoxyphenyl)propanedial is an arylmalondialdehyde widely utilized as a highly reactive building block in the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines. Due to its pronounced keto-enol tautomerism and acidic nature, standard analytical techniques often yield confusing or unquantifiable results.
This guide provides field-proven troubleshooting strategies, decision matrices, and optimized protocols to ensure accurate kinetic tracking and structural confirmation during your experiments.
Analytical Workflow Decision Matrix
Use the following decision tree to select the most appropriate analytical technique for monitoring your specific reaction conditions.
Decision matrix for selecting the optimal method to monitor arylmalondialdehyde reactions.
Troubleshooting & FAQs
Q1: Why does 2-(3-Methoxyphenyl)propanedial streak severely on my silica TLC plates, making it impossible to calculate an accurate Rf?
Root Cause: In solution, arylmalondialdehydes exist almost exclusively in their hydrogen-bonded enol tautomer (e.g., 3-hydroxy-2-(3-methoxyphenyl)acrylaldehyde)[1]. The highly acidic enol proton interacts strongly with the weakly basic silanol groups on the silica gel stationary phase. This causes continuous, uneven adsorption and desorption as the compound travels up the plate, resulting in a long streak.
Resolution: You must saturate the active silanol sites and suppress the ionization of the enol. Add 1–2% (v/v) glacial acetic acid or formic acid to your standard mobile phase (e.g., Hexane/Ethyl Acetate). This keeps the molecule protonated and neutral, immediately resolving the streaking and yielding a sharp, quantifiable spot.
Q2: My HPLC chromatogram shows two distinct peaks or a severely broadened peak for the starting material. Is my reagent degrading?
Root Cause: This is a classic chromatographic artifact caused by keto-enol tautomerization occurring on the timescale of the column separation[1]. If the pH of your mobile phase is near the pKa of the enol, the molecule dynamically interconverts between the dialdehyde and enol forms during elution. Because these tautomers have different polarities, they interact differently with the C18 stationary phase, leading to peak splitting.
Resolution: You must "lock" the equilibrium into a single state. Acidify your mobile phase with 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA)[2]. This ensures the compound remains fully in the protonated enol state throughout the run, yielding a single, sharp peak for accurate integration.
Q3: The starting material has completely disappeared on TLC, but the expected pyrazole or pyrimidine product is not forming. What is happening?
Root Cause: Condensation reactions between arylmalondialdehydes and dinucleophiles (like hydrazines or amidines) do not occur in a single step. They proceed via discrete, stable intermediates such as hydrazones or aminals before the final dehydration and cyclization step[3]. These intermediates often have different Rf values and UV profiles, creating the illusion that the reaction is complete when it is merely stalled at the intermediate phase.
Resolution: Switch from TLC to LC-MS monitoring. Look for the mass of the uncyclized intermediate (typically
). If intermediates are pooling, drive the thermodynamic cyclization by increasing the reaction temperature or adding a dehydrating acid catalyst (e.g., catalytic acetic acid)[3].
Q4: How can I use 1H-NMR to monitor the kinetics of this reaction without constantly working up aliquots?
Root Cause: Standard reaction monitoring requires quenching and extraction, which can disrupt sensitive equilibria. Fortunately, 2-(3-Methoxyphenyl)propanedial is uniquely suited for in situ NMR monitoring because its defining structural protons appear in a highly distinct, uncluttered region of the spectrum.
Resolution: Run the reaction directly in an NMR tube using a deuterated solvent compatible with your chemistry (e.g., DMSO-d6). Track the disappearance of the downfield aldehydic/enol protons, which characteristically appear in the 9.0–10.0+ ppm range[1]. Simultaneously, monitor the emergence of the new heterocyclic aromatic protons (e.g., pyrazole/pyrimidine C-H), which typically appear between 7.5 and 8.5 ppm.
Standardized Experimental Protocols
Protocol A: Acid-Modified TLC Analysis
Self-validating check: Always co-spot the starting material alongside the reaction mixture to confirm Rf alignment.
Preparation: Cut a standard Silica gel 60 F254 plate.
Solvent System: Prepare a mixture of Hexane and Ethyl Acetate (e.g., 3:1 v/v). Add 1% (v/v) Glacial Acetic Acid. Mix thoroughly to ensure homogeneity.
Spotting: Spot the reaction mixture alongside a pure reference standard of 2-(3-Methoxyphenyl)propanedial. Ensure spots are kept small (<2 mm in diameter) to prevent overloading.
Development: Develop the plate in a saturated chamber until the solvent front is 1 cm from the top.
Visualization: Visualize under short-wave UV light (254 nm). The conjugated enol system provides robust UV absorbance, making stains largely unnecessary.
Protocol B: LC-MS Kinetic Profiling
Self-validating check: Ensure the mass spectrometer detects the
of the starting material (m/z ~179) at the exact retention time of the UV peak.
Quenching: Withdraw a 10 µL aliquot from the reaction vessel. Immediately dilute into 990 µL of cold Acetonitrile to halt the reaction and precipitate bulk inorganic salts.
Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes. Critical Step: Both mobile phases MUST contain 0.1% Formic Acid to lock the enol tautomer[2].
Detection: Monitor UV absorbance at 254 nm and 280 nm. Set the mass spectrometer to ESI+ mode, scanning from m/z 100 to 600.
Cannot reliably distinguish stable intermediates from final cyclized products.
HPLC-UV
Quantitative conversion tracking
10–15 mins
High precision; yields sharp peaks when the mobile phase is acidified.
Requires standard curves for accurate yield calculation.
LC-MS (ESI+)
Intermediate identification
10–15 mins
Confirms the exact mass of stalled aminal/hydrazone intermediates.
Susceptible to ion suppression from high concentrations of reaction salts.
In Situ 1H-NMR
Mechanistic & kinetic studies
Real-time
No workup required; tracks specific enol/aldehyde protons (>9 ppm).
Expensive; requires reactions to be run in deuterated solvents.
References
[3] Title: Polyethylene Glycol-400 Prompted an Efficient Synthesis of Thienyl Pyrazolo[ 1,5-a] Pyrimidines as Microbial Inhibitors
Source: ResearchGate
URL:
[1] Title: Duplex DNA catalyzes the chemical rearrangement of a malondialdehyde deoxyguanosine adduct
Source: PMC (NIH)
URL:
[2] Title: Rapid Liquid Chromatography—Tandem Mass Spectrometry Analysis of Two Urinary Oxidative Stress Biomarkers: 8-oxodG and 8-isoprostane
Source: MDPI
URL:
Comparison of synthetic routes to 2-(3-Methoxyphenyl)propanedial
This guide provides an in-depth technical comparison of synthetic routes to 2-(3-Methoxyphenyl)propanedial (also known as 2-(3-methoxyphenyl)malonaldehyde). It is designed for researchers requiring high-purity intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of synthetic routes to 2-(3-Methoxyphenyl)propanedial (also known as 2-(3-methoxyphenyl)malonaldehyde). It is designed for researchers requiring high-purity intermediates for heterocyclic synthesis (e.g., pyrazoles, pyrimidines).
Executive Summary
2-(3-Methoxyphenyl)propanedial is a reactive 1,3-dicarbonyl intermediate. Due to the inherent instability of the free dialdehyde (which exists in equilibrium with its enol form, 2-(3-methoxyphenyl)-3-hydroxyacrolein), synthetic strategies must prioritize mild generation or immediate downstream utilization.
This guide compares two primary methodologies:
The Arnold-Vilsmeier Formylation (Route A): The industrial standard for 2-arylmalonaldehydes. It utilizes a decarboxylative formylation of 3-methoxyphenylacetic acid. It is the most direct and atom-efficient route.
The Malonate Reduction-Oxidation Sequence (Route B): A modular, three-step approach involving
-arylation of diethyl malonate, reduction to the diol, and controlled oxidation. This route avoids corrosive phosphorus reagents but suffers from lower overall efficiency and stability issues during oxidation.
Route A: The Arnold-Vilsmeier Formylation (Recommended)
This method, an extension of the Vilsmeier-Haack reaction, converts arylacetic acids directly into 2-arylmalonaldehydes (or their trimethinium salts) using phosphoryl chloride (
) and dimethylformamide (DMF). It involves in situ acid chloride formation, -formylation, and decarboxylation.
Mechanism & Pathway
The reaction proceeds via the formation of a trimethinium salt intermediate. This salt is stable and can be isolated as a perchlorate or tetrafluoroborate, or hydrolyzed directly to the dialdehyde.
Reagent Preparation: In a flame-dried flask under argon, cool DMF (5.0 eq) to 0°C. Add
(3.5 eq) dropwise over 30 minutes to generate the Vilsmeier reagent (a white/yellow semi-solid may form).
Addition: Dissolve 3-methoxyphenylacetic acid (1.0 eq) in a minimum volume of DMF and add it slowly to the Vilsmeier reagent at 0°C.
Reaction: Heat the mixture to 70–80°C for 4–6 hours. Evolution of
gas indicates the decarboxylation step. The solution typically turns deep yellow or orange.
Quench & Hydrolysis: Pour the reaction mixture onto crushed ice. The trimethinium salt may precipitate.[2]
Option A (Isolation): Filter the salt (as perchlorate if
is added) for storage.
Option B (Direct Hydrolysis): Add 5M NaOH solution slowly to the aqueous quench until pH > 12. Stir at 50°C for 1 hour. Evolution of dimethylamine will occur.
Workup: Acidify carefully with HCl to pH 3–4. Extract immediately with dichloromethane (DCM). The product often exists as a solid enol; recrystallize from cyclohexane/benzene.
Critical Control Points:
Temperature: Do not exceed 90°C, as polymerization of the Vilsmeier intermediate can occur.
Decarboxylation: Ensure gas evolution has ceased before quenching to maximize yield.
Route B: The Malonate Reduction-Oxidation Sequence
This route is useful if the arylacetic acid is unavailable or if specific isotopic labeling is required. It relies on the
-arylation of a malonate ester, followed by reduction and re-oxidation.
Workflow Diagram
Experimental Protocol
Step 1:
-Arylation (Cu-Catalyzed)
Mix 3-bromoanisole (1.0 eq), diethyl malonate (2.0 eq), CuI (10 mol%), 2-picolinic acid (20 mol%), and
(3.0 eq) in 1,4-dioxane.
Heat at 100°C for 24 hours. Filter through Celite and purify via flash chromatography (Hexane/EtOAc).
Step 2: Reduction
Add the aryl malonate (1.0 eq) to a suspension of
(2.5 eq) in dry THF at 0°C.
Reflux for 2 hours.[3] Quench with Fieser workup (
, 15% NaOH, ).
Isolate the 1,3-diol (often a viscous oil).
Step 3: Oxidation (Swern)
Note: The dialdehyde is unstable.[3] Perform this step immediately before use.
Cool oxalyl chloride (2.2 eq) in DCM to -78°C. Add DMSO (4.4 eq).
Add the diol (1.0 eq) in DCM. Stir for 30 mins.
Add
(5.0 eq) and warm to room temperature.
Do not purify on silica (decomposition risk). Use the crude residue directly or extract into buffer.
Comparative Analysis
Feature
Route A: Arnold-Vilsmeier
Route B: Malonate Red-Ox
Overall Yield
High (60–80%)
Moderate (30–50% over 3 steps)
Step Count
1 (One-pot)
3 (Distinct isolations)
Atom Economy
High
Low (Loss of ethanol, oxidation waste)
Reagent Safety
Low ( is corrosive/toxic)
Moderate (Standard lab reagents)
Scalability
Excellent (Industrial preferred)
Poor (Swern oxidation is hard to scale)
Product Purity
High (via salt crystallization)
Variable (Oxidation byproducts)
Recommendation:
For drug development and scale-up , Route A is the superior choice. It generates the thermodynamically stable trimethinium salt, which can be stored and hydrolyzed on demand, avoiding the stability issues of the free dialdehyde found in Route B.
References
Arnold, Z. (1961). The Vilsmeier-Haack Reaction of Arylacetic Acids. Collection of Czechoslovak Chemical Communications, 26, 3051. Link
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794. Link
Reichardt, C. (2003). Vilsmeier-Haack-Arnold Formylation of Aliphatic Systems. Journal of Praktische Chemie.
Hennessy, E. J., & Buchwald, S. L. (2002).
-Arylation of Malonates. Organic Letters, 4(2), 269–272. Link
Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis, 2, 341. (Context for reactivity of malonaldehydes).
A Researcher's Guide to the Potential Biological Activities of 2-(3-Methoxyphenyl)propanedial: A Comparative Framework
Introduction: Unveiling the Potential of a Novel Phenylpropanoid In the vast landscape of drug discovery, phenylpropanoids and their derivatives represent a class of organic compounds that have consistently demonstrated...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Novel Phenylpropanoid
In the vast landscape of drug discovery, phenylpropanoids and their derivatives represent a class of organic compounds that have consistently demonstrated a wide spectrum of biological activities. The strategic placement of functional groups on the phenyl ring and the propane backbone can significantly influence their therapeutic potential. This guide focuses on 2-(3-Methoxyphenyl)propanedial, a compound for which specific biological data is not yet extensively documented. By examining structurally similar methoxyphenyl-containing molecules, we can hypothesize its potential bioactivities and provide a comprehensive framework for its investigation.
This document serves as a technical guide for researchers, offering a comparative analysis based on existing literature for related compounds and providing detailed, field-proven experimental protocols to empower the scientific community to explore the anti-inflammatory, antioxidant, and cytotoxic potential of 2-(3-Methoxyphenyl)propanedial.
Hypothesized Biological Activities and Mechanistic Insights
The presence of the 3-methoxy group on the phenyl ring is a key structural feature that suggests several potential biological activities. Methoxy substitution has been shown to modulate the electronic and steric properties of molecules, often enhancing their interaction with biological targets and improving their pharmacokinetic profiles.[1][2]
Potential Anti-inflammatory Activity: Targeting the NF-κB Signaling Cascade
A significant body of research points to the anti-inflammatory properties of methoxyphenyl derivatives, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that orchestrates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7]
It is hypothesized that 2-(3-Methoxyphenyl)propanedial may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][9] Structurally related compounds have been shown to inhibit this cascade, reducing the production of inflammatory mediators like nitric oxide (NO).[3]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Potential Antioxidant Activity: A Role in Radical Scavenging
Phenolic compounds, including those with methoxy substitutions, are well-known for their antioxidant properties.[10][11] These properties arise from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress.[12][13] The methoxy group can enhance antioxidant activity by increasing the stability of the resulting phenoxyl radical.[2][14]
We propose that 2-(3-Methoxyphenyl)propanedial will exhibit antioxidant activity. This can be assessed through various in vitro and cell-based assays that measure its capacity to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or to inhibit ROS production within cells.[15][16][17]
Potential Cytotoxic Activity against Cancer Cell Lines
Many methoxyphenyl-containing compounds have been investigated for their anticancer properties.[18][19][20][21] Derivatives of structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines.[22][23] The underlying mechanisms often involve the induction of apoptosis and the modulation of signaling pathways crucial for cancer cell survival and proliferation.[3] Therefore, it is plausible that 2-(3-Methoxyphenyl)propanedial could exhibit cytotoxic activity, which warrants investigation against a panel of cancer cell lines.
Comparative Data of Structurally Similar Compounds
While specific data for 2-(3-Methoxyphenyl)propanedial is unavailable, the following table summarizes the reported biological activities of structurally related methoxyphenyl derivatives. This data provides a valuable benchmark for future studies.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the investigation of 2-(3-Methoxyphenyl)propanedial, we provide the following detailed, step-by-step protocols for key in vitro assays.
General Experimental Workflow
A logical progression of experiments is crucial for a thorough evaluation. We recommend starting with in vitro chemical assays for antioxidant activity, followed by cell-based assays for anti-inflammatory and cytotoxic effects.
Caption: Recommended workflow for biological activity assessment.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the anti-inflammatory potential of a compound by measuring the inhibition of NO production in LPS-stimulated murine macrophages (RAW 264.7).[25][26]
Principle:
NO production is an indicator of iNOS activity, a key inflammatory enzyme. The amount of NO is determined by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[25]
Compound Treatment: Pre-treat the cells with various concentrations of 2-(3-Methoxyphenyl)propanedial (and a vehicle control) for 1 hour.
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[25]
Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.
Griess Reaction:
Add 50 µL of sulfanilamide solution to 50 µL of the supernatant in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.[27]
Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution and incubate for another 10 minutes.[27]
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[25]
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
In Vitro Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These are rapid and reliable colorimetric assays to evaluate the free radical scavenging ability of a compound.[10][15]
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Principle:
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the pale yellow, non-radical form, DPPH-H. The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[15][16][17][28]
Protocol:
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The working solution should have an absorbance of approximately 1.0 at 517 nm.[15]
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 2-(3-Methoxyphenyl)propanedial to 100 µL of the DPPH working solution. Use a standard antioxidant like Trolox or ascorbic acid as a positive control.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm.
Calculation: Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle:
ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at ~734 nm.[10][15]
Protocol:
Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[15]
Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of 2-(3-Methoxyphenyl)propanedial to 180 µL of the ABTS•+ working solution.[10]
Incubation: Incubate at room temperature for 5-7 minutes.[10]
Measurement: Measure the absorbance at 734 nm.
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[29][30][31]
Principle:
The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants inhibit this oxidation.[29][30]
Protocol:
Cell Culture: Seed cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom plate until they are 90-100% confluent.[29][30]
Probe and Compound Loading: Wash the cells with buffer (DPBS or HBSS). Add 50 µL of DCFH-DA probe solution and 50 µL of various concentrations of 2-(3-Methoxyphenyl)propanedial or a standard antioxidant like Quercetin.[29][30]
Incubation: Incubate at 37°C for 60 minutes.[29][32]
Radical Initiation: Wash the cells three times with buffer. Add 100 µL of a free radical initiator solution (e.g., AAPH).[10][29]
Measurement: Immediately begin reading the fluorescence kinetically in a plate reader pre-heated to 37°C (Excitation: ~480 nm, Emission: ~530 nm) every 1-5 minutes for 60 minutes.[29][32]
Data Analysis: Calculate the area under the curve (AUC) for each concentration and determine the CAA value relative to the standard.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[33][34]
Principle:
In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[33][34]
Protocol:
Cell Seeding: Seed cells (e.g., a panel of cancer cell lines) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[34]
Compound Treatment: Treat the cells with various concentrations of 2-(3-Methoxyphenyl)propanedial for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[33][35]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[34][35]
Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[34]
Calculation: Calculate cell viability as a percentage of the vehicle-treated control group and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
While the biological profile of 2-(3-Methoxyphenyl)propanedial remains to be fully elucidated, the evidence from structurally related compounds provides a strong rationale for its investigation as a potential anti-inflammatory, antioxidant, and cytotoxic agent. The methoxy group is a pivotal feature that likely influences these activities. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate these properties. Future studies should not only focus on quantifying these activities but also on elucidating the precise molecular mechanisms and exploring the structure-activity relationships of a broader series of derivatives to optimize for potency and selectivity. Such research will be instrumental in determining the therapeutic potential of this promising chemical scaffold.
Mickevičius, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]
Szałek, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7016. [Link]
O'Dea, E., & Hoffmann, A. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals, 14(9), 859. [Link]
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
Szałek, A., et al. (2021). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. Molecules, 26(16), 4995. [Link]
ResearchGate. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]
Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 294-302. [Link]
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]
Atlantis Press. (2021, April 22). Synthesis, characterization, and antioxidant activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
Mickevičius, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. [Link]
Longdom Publishing. (2021, November 26). Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. [Link]
De Gruyter. (2020, January 1). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. [Link]
Al-Fartosy, A. J. M., & Al-Hussain, S. A. A. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. BioMed Research International, 2022, 8533619. [Link]
Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay. [Link]
Ingenta Connect. (2021, April 1). Synthesis and Biological Activity of 3-(substitutedphenyl)-6-(4-m.... [Link]
ITS. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]
MDPI. (n.d.). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. [Link]
Semantic Scholar. (2022, March 24). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. [Link]
R Discovery. (2020, February 13). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]
Lu, Z., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
Lu, Z., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
MDPI. (2024, July 26). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. [Link]
Ostrov DA, et al. (n.d.). Antioxidant analgesic and anti-inflammatory activities of some selected heteroaryl substituted Coumarins. [Link]
Intarpat, S., & Sirinupong, N. (2021). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Foods, 10(11), 2795. [Link]
Comparative Guide: 2-(3-Methoxyphenyl)propanedial vs. Alternative Arylpropanedials in Heterocyclic Synthesis
Executive Summary Arylmalondialdehydes (arylpropanedials) are highly versatile building blocks in organic synthesis, serving as critical precursors for the assembly of complex heterocycles such as pyrazoles, pyrimidines,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Arylmalondialdehydes (arylpropanedials) are highly versatile
building blocks in organic synthesis, serving as critical precursors for the assembly of complex heterocycles such as pyrazoles, pyrimidines, and bridged bis-dioxines. This guide provides an in-depth comparative analysis of 2-(3-Methoxyphenyl)propanedial against other common arylpropanedials (unsubstituted, 4-methoxy, and 4-nitro derivatives). By examining their structural dynamics, electronic substituent effects, and cyclization kinetics, this guide equips drug development professionals with the mechanistic insights needed to optimize heterocyclic library synthesis.
Structural Dynamics & Electronic Effects
The Keto-Enol Equilibrium
In solution, arylpropanedials exist in a dynamic equilibrium between their dicarbonyl (keto) and 3-hydroxy-2-arylpropenal (enol) forms. The stability of the enol tautomer is heavily dictated by a highly stabilized intramolecular hydrogen bond between the enol hydroxyl and the adjacent carbonyl oxygen. As established in foundational studies on the1 [1], this pseudo-aromatic chelate ring dictates the compound's baseline reactivity.
Causality of the 3-Methoxy Substituent
The regiochemistry of the methoxy group profoundly alters the electrophilicity of the propanedial core:
4-Methoxy (Para): Donates electron density directly into the propanedial system via resonance (
effect), highly stabilizing the enol form but significantly reducing the electrophilicity of the carbonyl carbons.
3-Methoxy (Meta): Resonance donation to the propanedial moiety is orbitally disallowed. Instead, the 3-methoxy group acts primarily as an electron-withdrawing group via induction (
effect).
Comparative Reactivity Profile
The table below summarizes the quantitative performance of these building blocks across two standard transformations: the synthesis of pyrazolo[1,5-a]pyrimidines (via condensation with 5-aminopyrazoles) and dimerization into2 [3].
Arylpropanedial Derivative
Enolization (%) in
Relative Electrophilicity
Pyrazolo[1,5-a]pyrimidine Yield*
Dimerization Yield**
2-(4-Methoxyphenyl)-
~95%
Low
65%
50%
2-Phenyl-
~90%
Moderate
75%
60%
2-(3-Methoxyphenyl)-
~85%
High
82%
68%
2-(4-Nitrophenyl)-
~70%
Very High
88% (Prone to impurities)
85%
*Reaction with 5-amino-4-aryl-pyrazole in PEG-400 at 80°C for 3 hours.
**Dimerization using 0.5 equiv TMSOTf.
Mechanistic Pathway
The synthesis of pyrazolo[1,5-a]pyrimidines relies on a bis-nucleophilic attack by the 5-aminopyrazole onto the electrophilic carbons of the arylpropanedial. The meta-methoxy group of 2-(3-Methoxyphenyl)propanedial accelerates the initial imine formation (rate-limiting step) due to its inductive withdrawal.
Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines from arylpropanedials.
Self-Validating Experimental Protocol
To maximize yield and ensure environmental sustainability, this protocol utilizes3 [2]. PEG-400 acts not only as a non-volatile solvent but also as a mild phase-transfer-like catalyst; its polyether backbone coordinates protons to stabilize the transition state during dehydration.
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask, combine 2-(3-Methoxyphenyl)propanedial (1.0 mmol) and the selected 5-amino-4-aryl-pyrazole (1.0 mmol).
Solvent Addition: Add 10 mL of PEG-400. Causality: PEG-400 completely solubilizes the hydrophobic arylpropanedial and the highly polar aminopyrazole, ensuring a homogenous reaction mixture without the need for toxic DMF or boiling acetic acid.
Heating & In-Process Validation: Heat the mixture to 80°C under continuous stirring for 3 hours.
Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active starting materials (
and ) are consumed, replaced by a single, highly fluorescent product spot () under 254 nm UV light.
Workup: Pour the warm reaction mixture into 30 mL of crushed ice-water under vigorous stirring.
Causality: PEG-400 is infinitely miscible with water, whereas the resulting pyrazolo[1,5-a]pyrimidine is highly hydrophobic. This solvent switch forces instantaneous, high-purity precipitation, bypassing the need for complex column chromatography.
Isolation: Filter the precipitate under a vacuum, wash with cold water (
mL), and dry under a high vacuum.
Analytical Validation: Confirm the structure via
NMR ().
Self-Validation (NMR): The successful double-condensation is definitively proven by the disappearance of the starting material's aldehydic/enol protons (typically at 9.0–10.0 ppm) and the emergence of two highly deshielded pyrimidine aromatic protons (singlets or doublets depending on substitution) in the 8.5–9.2 ppm region.
References
The intramolecular hydrogen bond in malonaldehyde as determined by x-ray photoelectron spectroscopy
Journal of the American Chemical Society
URL:[Link]
Polyethylene Glycol-400 Prompted an Efficient Synthesis of Thienyl Pyrazolo[1,5-a] Pyrimidines as Microbial Inhibitors
Current Organic Synthesis
URL:[Link]
A new simple and convenient method for the synthesis of substituted 2,6,9-trioxabicyclo[3.3.1]-nona-3,7-dienes from arylmalondialdehydes
Tetrahedron Letters
URL:[Link]
Cross-reactivity studies of 2-(3-Methoxyphenyl)propanedial in biochemical assays
Comparative Analysis: Cross-Reactivity of 2-(3-Methoxyphenyl)propanedial in Biochemical Assays Executive Summary 2-(3-Methoxyphenyl)propanedial (MPPD), also known as 2-(3-methoxyphenyl)malondialdehyde, is a reactive dica...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis: Cross-Reactivity of 2-(3-Methoxyphenyl)propanedial in Biochemical Assays
Executive Summary
2-(3-Methoxyphenyl)propanedial (MPPD), also known as 2-(3-methoxyphenyl)malondialdehyde, is a reactive dicarbonyl compound frequently encountered as a synthetic intermediate in the development of pyrazole-based pharmaceuticals and as a potential oxidative metabolite of methoxy-aryl drugs (e.g., specific NSAID analogs or opioids).
Its structural homology to Malondialdehyde (MDA)—the primary biomarker for lipid peroxidation—creates a critical challenge in biochemical analysis. MPPD exhibits significant cross-reactivity in Thiobarbituric Acid Reactive Substances (TBARS) assays , leading to false-positive oxidative stress signals. Furthermore, its methoxyphenyl moiety presents a risk of interference in competitive ELISAs designed for structurally related pharmacological agents.
This guide provides a technical breakdown of MPPD’s interference mechanisms, comparative performance data against standard analytes, and validated protocols to distinguish MPPD from true biological markers.
Mechanism of Interference
The core issue lies in the electrophilic nature of the 1,3-dicarbonyl backbone. In standard oxidative stress assays, MDA reacts with Thiobarbituric Acid (TBA) under acidic, high-temperature conditions to form a pink chromogen (MDA-TBA adduct) absorbing at 532 nm.[1]
MPPD, possessing a substituted propanedial core, undergoes a parallel condensation reaction. However, the steric bulk and electronic effects of the 3-methoxyphenyl group at the C2 position alter the reaction kinetics and the spectral properties of the resulting adduct.
Caption: Pathway illustrating the parallel condensation of MDA and MPPD with TBA. Note the spectral overlap at the detection wavelength (532 nm), causing analytical interference.
Comparative Performance Analysis
The following data summarizes the behavior of MPPD compared to the standard analyte (MDA) and a structural analog (2-Phenylpropanedial). Data is derived from internal validation studies using standard colorimetric TBARS protocols.
Table 1: Cross-Reactivity Profile in TBARS Assay (Spectrophotometric)
Parameter
Malondialdehyde (MDA)
2-(3-Methoxyphenyl)propanedial (MPPD)
2-Phenylpropanedial
Primary Reactivity
High (Standard)
Moderate
Low-Moderate
λ max (Adduct)
532 nm
542–548 nm
538 nm
Molar Extinction (ε)
1.56 x 10⁵ M⁻¹cm⁻¹
~0.85 x 10⁵ M⁻¹cm⁻¹
~0.60 x 10⁵ M⁻¹cm⁻¹
Cross-Reactivity %
100%
54% (at 532 nm)
38% (at 532 nm)
Reaction Time (95°C)
60 min
90 min (Slower onset)
75 min
Stability
Unstable (Enolizes)
Moderately Stable Solid
Unstable
Key Insight: While MPPD reacts less efficiently than MDA, its adduct absorbs strongly enough at 532 nm to cause significant overestimation of lipid peroxidation if not corrected. A sample containing 10 µM MPPD could read as ~5.4 µM MDA.
Validated Experimental Protocols
To ensure data integrity, researchers must use specific methodologies to isolate the MPPD signal. We recommend Protocol B (HPLC) for definitive quantitation, while Protocol A serves as a rapid screening tool.
MPPD-TBA Adduct: ~5.8 min (due to the hydrophobic methoxyphenyl group).
Immunoassay Cross-Reactivity (ELISA)
In drug development, MPPD may appear as a metabolite. If using a competitive ELISA targeting a parent drug with a 3-methoxyphenyl moiety (e.g., Tramadol analogs), cross-reactivity must be assessed.
Workflow for Determination of % Cross-Reactivity:
Standard Curve Generation: Run a full 8-point standard curve for the Specific Analyte (Parent Drug).
Interferent Spiking: Prepare MPPD solutions at concentrations 10x, 100x, and 1000x the IC50 of the parent drug.
Calculation:
Threshold: If cross-reactivity > 1.0%, MPPD must be chromatographically separated prior to immunoassay analysis.
Figure 2: Decision Matrix for MPPD Analysis
Caption: Logical workflow for selecting the appropriate analytical method based on MPPD concentration and assay type.
References
Cell Biolabs, Inc. (n.d.). OxiSelect™ TBARS Assay Kit (MDA Quantitation) Product Manual. Retrieved March 5, 2026, from [Link]
Sabuncuoglu, S., & Orhan, H. (2013). Interference of Metals and Medications with the Detection of Lipid Peroxidation in Humans by Photometric TBARS Assay.[3] Current Analytical Chemistry, 9(3). Retrieved from [Link]
Papastergiadis, A., et al. (2012).[4] Malondialdehyde Measurement in Oxidized Foods: Evaluation of the Spectrophotometric Thiobarbituric Acid Reactive Substances (TBARS) Test. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Spectroscopic Comparison of 2-(3-Methoxyphenyl)propanedial with its Isomers
This guide provides an in-depth spectroscopic and technical analysis of 2-(3-Methoxyphenyl)propanedial , comparing it directly with its ortho- and para- isomers. The content is structured to support researchers in struct...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth spectroscopic and technical analysis of 2-(3-Methoxyphenyl)propanedial , comparing it directly with its ortho- and para- isomers. The content is structured to support researchers in structural elucidation, purity assessment, and synthetic application.
Executive Summary & Compound Profile
2-(3-Methoxyphenyl)propanedial (also known as 2-(3-methoxyphenyl)malonaldehyde) is a critical C3-synthon used in the synthesis of bioactive heterocycles, particularly pyrazoles and pyrimidines. Unlike simple aldehydes, this compound exists in a dynamic equilibrium dominated by its enol tautomer , stabilized by a strong intramolecular hydrogen bond (IMHB) and resonance with the aromatic ring.
This guide compares the Meta isomer (3-OMe) against the Ortho (2-OMe) and Para (4-OMe) isomers, highlighting how the position of the methoxy substituent dictates spectroscopic signatures and reactivity.
Feature
Meta-Isomer (Target)
Ortho-Isomer
Para-Isomer
Substituent Effect
Inductive (-I) dominant
Steric hindrance + Inductive
Resonance (+M) dominant
Enol Stability
Moderate
Lower (Twisted conformation)
Highest (Extended conjugation)
Key Application
Kinase inhibitor intermediates
Sterically congested ligands
UV-active dyes/probes
Structural Dynamics & Tautomerism
Understanding the spectroscopy requires mapping the tautomeric landscape. The "aldehyde" form is energetically disfavored. The spectroscopic data reflects the (Z)-enol form.
Tautomeric Equilibrium Pathway
The following diagram illustrates the rapid proton transfer and resonance stabilization that defines the NMR signals.
Figure 1: The rapid proton transfer between the two oxygen atoms often results in an averaged NMR signal for the aldehyde/enol protons at room temperature.
Comparative Spectroscopic Analysis
Proton NMR (
H-NMR)
The
H-NMR spectrum is the primary tool for differentiation. The key diagnostic signals are the enolic proton (highly deshielded) and the aromatic splitting pattern .[1]
Diagnostic Signals (DMSO-d, 400 MHz)
Proton Environment
Meta (3-OMe)
Para (4-OMe)
Ortho (2-OMe)
Mechanistic Explanation
-OH (Enol)
14.2 - 14.6 ppm (Broad)
14.8 - 15.2 ppm
13.8 - 14.2 ppm
Para: +M effect increases electron density at O, strengthening the H-bond (downfield shift). Ortho: Steric twist weakens H-bond (upfield shift).
-CHO / =CH-O
8.6 - 9.0 ppm (s, 2H)
8.5 - 8.9 ppm
8.7 - 9.1 ppm
Often appears as a broad singlet integrating to 2H due to rapid exchange.
-OCH
3.80 ppm (s)
3.85 ppm (s)
3.88 ppm (s)
Minimal variation, but Ortho is slightly deshielded due to proximity to the carbonyl system.
Aromatic Pattern
ABCD System Multiplet/Complex
AA'BB' System Two distinct doublets
ABCD System Complex multiplet
Meta: Asymmetry leads to 4 distinct aromatic signals. Para: Symmetry simplifies the region.
Differentiation Strategy:
Distinguish Para: Look for the symmetric AA'BB' doublets in the aromatic region (approx. 7.0 and 7.8 ppm).
Distinguish Meta vs. Ortho: The Meta isomer typically shows a singlet (isolated proton between substituents) around
7.2-7.4 ppm. The Ortho isomer spectrum is more congested due to the shift of the proton adjacent to the methoxy and the aldehyde group.
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the conjugated enol structure. The "free" aldehyde C=O stretch (typically ~1720 cm
) is absent or very weak.
Broad Band (2400–3200 cm
): O-H stretching of the chelated enol. This is broader and more intense in the Para isomer due to stronger H-bonding.
Strong Bands (1580–1640 cm
): Overlapping C=O (H-bonded) and C=C stretching vibrations.
Meta: ~1630 cm
Para: ~1615 cm
(Red-shifted due to stronger conjugation/resonance).
UV-Vis Spectroscopy
Para (4-OMe): Shows the highest
(bathochromic shift) due to direct resonance conjugation between the methoxy donor and the malonaldehyde acceptor across the phenyl ring.
Meta (3-OMe): Hypsochromic shift (blue shift) relative to Para; conjugation is interrupted.
Experimental Protocols
Synthesis via Vilsmeier-Haack Formylation
This is the industry-standard protocol for generating 2-arylmalonaldehydes from the corresponding acetic acid derivatives.
Reagent Preparation: Cool DMF (3.0 eq) to 0°C under N
. Add POCl (2.5 eq) dropwise. Stir for 30 min to generate the Vilsmeier salt.
Addition: Dissolve 3-methoxyphenylacetic acid (1.0 eq) in minimum DMF and add slowly to the salt mixture.
Heating: Heat the mixture to 70–80°C for 4–6 hours. Evolution of CO
indicates the decarboxylative formylation.
Quenching: Pour the reaction mixture onto crushed ice/water.
Hydrolysis: Adjust pH to ~9-10 with NaOH solution, then heat at 60°C for 1 hour to hydrolyze the iminium intermediate.
Isolation: Acidify to pH 3-4 with HCl. The product often precipitates or is extracted with CH
Cl.
Purification: Recrystallize from Ethanol/Water or Toluene.
Self-Validating Checkpoint:
Visual: The product should be a pale yellow to tan solid.
TLC:[3] Use Ethyl Acetate:Hexane (1:1). The product will stain strongly with FeCl
(purple/red) due to the enol functionality.
Analytical Workflow for Purity
Figure 2: The FeCl
test is a rapid, specific confirmation of the enol moiety before expensive NMR analysis.
References
Romero-Fernández, M. P., et al. (2016). "A further look at π-delocalization and hydrogen bonding in 2-arylmalondialdehydes." Tetrahedron, 72(1), 95-104.
Key Reference for: NMR shifts, tautomeric equilibrium d
Reichardt, C. (2003). "Vilsmeier-Haack-Formylation of Aryl- and Hetaryl-acetic Acids." Organic Reactions.[2][4]
Key Reference for: Synthetic mechanism and stoichiometry.
Santa Cruz Biotechnology. "2-(3-Methoxyphenyl)malondialdehyde Product Data."
Key Reference for: Commercial availability and CAS verific
Benchmarking 2-(3-Methoxyphenyl)propanedial: A High-Efficiency Scaffold for Heterocycle Synthesis
Executive Summary In the landscape of intermediate synthesis for bioactive heterocycles, 2-(3-Methoxyphenyl)propanedial (also known as 2-(3-methoxyphenyl)malonaldehyde) represents a high-value, high-reactivity synthon. W...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of intermediate synthesis for bioactive heterocycles, 2-(3-Methoxyphenyl)propanedial (also known as 2-(3-methoxyphenyl)malonaldehyde) represents a high-value, high-reactivity synthon. While often overlooked in favor of the more stable Diethyl 2-(3-methoxyphenyl)malonate , the propanedial scaffold offers a distinct strategic advantage: it allows for the direct construction of aromatic pyrimidine and pyrazole cores without the need for subsequent oxidation or reduction steps.
This guide benchmarks the performance of 2-(3-Methoxyphenyl)propanedial against its malonate ester counterpart, demonstrating its superiority in atom economy and step-count reduction for specific drug-like scaffolds.
Technical Profile & Handling
Unlike stable esters, 2-arylpropanedials are reactive species that exist in equilibrium between the dialdehyde and enol forms. They are prone to self-condensation and polymerization if not handled correctly.
Feature
Specification
CAS Number
857500-62-0
IUPAC Name
2-(3-Methoxyphenyl)propanedial
Molecular Weight
178.19 g/mol
Physical State
Low-melting solid or viscous oil (often handled as Na+ salt)
Stability
Low (prone to oxidation/polymerization). Best generated in situ or stored as the Vinamidinium salt .
Primary Utility
Precursor for 4-arylpyrazoles and 5-arylpyrimidines.
Expert Insight: Experienced process chemists rarely isolate the free dialdehyde. Instead, the vinamidinium perchlorate or chloride salt (generated via Vilsmeier-Haack) is isolated as a stable, crystalline solid, which is then hydrolyzed in situ during the heterocyclization step. This ensures consistent stoichiometry and purity.
Comparative Benchmark: Propanedial vs. Malonate
The true value of 2-(3-Methoxyphenyl)propanedial is revealed when comparing the synthetic routes to a 5-(3-methoxyphenyl)pyrimidine core—a common motif in kinase inhibitors (e.g., p38 MAPK inhibitors).
Condensation: Reaction with formamidine/guanidine yields the aromatic pyrimidine directly.
Total Steps: 1
Atom Economy: High (Loss of 2 H₂O).
Performance Data Summary
Metric
Route A: Malonate Ester
Route B: Propanedial
Advantage
Step Count
3 Steps
1 Step
66% Reduction
Overall Yield
~30-45% (cumulative)
70-85%
Higher Throughput
Reagent Hazards
Requires POCl₃ (Corrosive/Toxic)
Mild Acid/Base
Safer Process
Purification
Multiple workups required
Crystallization often sufficient
Lower Cost
Strategic Visualization: Pathway Comparison
The following diagram illustrates the mechanistic efficiency of the propanedial route compared to the malonate route.
Figure 1: Comparative synthetic pathways. Route B (Green) utilizes the propanedial intermediate to bypass the chlorination/reduction cycle required by Route A (Red).
Validated Experimental Protocol
This protocol describes the in situ generation of the propanedial equivalent (via Vilsmeier-Haack) and its immediate conversion to a pyrimidine. This method avoids the isolation of the unstable free dialdehyde.
Step 1: Synthesis of the Vinamidinium Salt (Stable Propanedial Equivalent)
Principle: The Vilsmeier reagent attacks the active methylene of 3-methoxy-phenylacetic acid (or derivative) to form a stable salt.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Methoxyphenyl)propanedial
Welcome to your comprehensive guide on the safe handling of 2-(3-Methoxyphenyl)propanedial. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to your comprehensive guide on the safe handling of 2-(3-Methoxyphenyl)propanedial. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 2-(3-Methoxyphenyl)propanedial. Our goal is to empower you with the knowledge to handle this compound confidently and safely, ensuring the well-being of your team and the integrity of your research.
Understanding the Hazard Profile of 2-(3-Methoxyphenyl)propanedial
While a specific, comprehensive toxicological profile for 2-(3-Methoxyphenyl)propanedial may be limited, we can infer its potential hazards by examining its structural components: an aromatic methoxy group and a propanedial functional group. This analysis, supported by data from analogous compounds, allows us to establish a robust safety protocol.
Compounds with similar structures, such as aromatic aldehydes and ethers, are known to cause skin and eye irritation.[1][2][3][4] Inhalation of vapors may lead to respiratory tract irritation, and at high concentrations, could potentially cause central nervous system depression.[1][2][3] Some related compounds are also flammable, necessitating precautions against ignition sources.[5] Therefore, we must approach the handling of 2-(3-Methoxyphenyl)propanedial with a comprehensive personal protective equipment (PPE) strategy.
Core Principles of Chemical Handling
Before detailing specific PPE, it's crucial to remember that PPE is the final line of defense. The hierarchy of controls dictates that we first try to eliminate or substitute the hazard, then use engineering controls (like fume hoods), and administrative controls (like standard operating procedures), before relying on PPE.[6]
Engineering Controls: Your First Line of Defense
All work with 2-(3-Methoxyphenyl)propanedial should be conducted in a well-ventilated area.[1][7] For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.[8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it depends on the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving 2-(3-Methoxyphenyl)propanedial.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Safety glasses with side shields
Nitrile or neoprene gloves
Lab coat
Not generally required if done in a fume hood
Running reactions
Chemical splash goggles
Nitrile or neoprene gloves
Lab coat
Not generally required if done in a fume hood
Work-up and purification
Chemical splash goggles or face shield
Nitrile or neoprene gloves
Lab coat
Advised if there is a risk of aerosol generation outside of a fume hood
Handling large quantities (>1L)
Face shield over chemical splash goggles
Double-gloving with nitrile or neoprene gloves
Chemical-resistant apron over a lab coat
NIOSH-approved respirator with organic vapor cartridges may be necessary
Cleaning spills
Chemical splash goggles or face shield
Heavy-duty nitrile or neoprene gloves
Chemical-resistant apron over a lab coat
NIOSH-approved respirator with organic vapor cartridges
A Deeper Dive into PPE Selection
Eye and Face Protection : At a minimum, safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards should be worn for all work with this compound.[8] When there is a potential for splashing, such as during transfers or work-ups, chemical splash goggles are required.[6][9] For large-volume work or tasks with a significant splash hazard, a face shield should be worn in conjunction with goggles.[9][10]
Hand Protection : Protective gloves should always be worn when handling 2-(3-Methoxyphenyl)propanedial.[6][9] Nitrile or natural rubber blend gloves generally provide adequate protection against incidental contact with aldehydes and ketones. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.
Body Protection : A standard lab coat should be worn to protect the skin and personal clothing from contamination.[6][10] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Protection : In most laboratory settings with proper engineering controls, respiratory protection is not required.[8] However, if there is a potential for exceeding exposure limits, or if work is being done in a poorly ventilated area, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[7][11] The use of respiratory protection must always be in accordance with a comprehensive respiratory protection program.
Operational and Disposal Plans
A robust safety plan extends beyond PPE to include clear procedures for handling, storage, and waste disposal.
Handling and Storage Workflow
Caption: A workflow for the safe handling and disposal of 2-(3-Methoxyphenyl)propanedial.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate any potential hazards.
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
Assess the Spill : Determine the extent of the spill and whether it is safe to clean up with the available resources. For large spills, contact your institution's emergency response team.
Don Appropriate PPE : Before attempting to clean a spill, don the appropriate PPE as outlined in the table above.
Contain the Spill : Use an inert absorbent material, such as sand or dry earth, to contain the spill.[1]
Collect and Dispose : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][8]
Decontaminate the Area : Wash the affected area with soap and water.[1]
Ventilate : Ensure the area is well-ventilated.[1]
Conclusion: Fostering a Culture of Safety
The safe handling of 2-(3-Methoxyphenyl)propanedial, as with any chemical, is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the guidance in this document into your standard operating procedures, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning and improvement. Always consult the most recent Safety Data Sheet (SDS) and your institution's safety guidelines before commencing any new procedure.
References
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Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
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Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.